5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Description
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Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVYXKFUGDAXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a key intermediate in various research and development applications within the pharmaceutical and specialty chemical sectors. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite synthetic steps, underlying mechanistic principles, and practical experimental protocols. The synthesis is presented as a robust two-step process, commencing with the electrophilic bromination of 2,6-difluorophenol to yield the crucial precursor, 4-Bromo-2,6-difluorophenol. This is subsequently followed by a Williamson ether synthesis to introduce the 2-methylpropoxy (isobutoxy) moiety. This guide emphasizes the rationale behind procedural choices, ensuring a thorough understanding of the synthesis for successful and reproducible execution.
Introduction
This compound is a halogenated aromatic ether with a molecular structure that makes it a valuable building block in organic synthesis. The presence of bromine and fluorine atoms, coupled with the ether linkage, provides multiple reactive sites for further chemical transformations. This versatility is of significant interest to professionals in drug discovery and materials science, where precise molecular architectures are paramount. The synthetic route detailed herein is designed to be efficient and scalable, providing a reliable method for obtaining this compound in high purity.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two primary stages, as illustrated in the following reaction scheme:
Caption: Overall two-step synthesis of the target compound.
Part A: Synthesis of the Precursor: 4-Bromo-2,6-difluorophenol
The initial and critical phase of this synthesis is the regioselective bromination of 2,6-difluorophenol. The electron-donating hydroxyl group directs the electrophilic substitution to the para position, yielding the desired 4-bromo-2,6-difluorophenol.
Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[1]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.3 g | 10.0 |
| Bromine | Br₂ | 159.81 | 1.6 g (0.51 mL) | 10.0 |
| Carbon Disulfide (dry) | CS₂ | 76.13 | 20 mL | - |
| 48% Hydrobromic Acid | HBr | 80.91 | 5 drops (catalyst) | - |
| Saturated Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 30 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.3 g of 2,6-difluorophenol in 10 mL of dry carbon disulfide.
-
In a separate container, prepare a solution of 1.6 g of bromine in 10 mL of dry carbon disulfide.
-
Slowly add the bromine solution to the stirred solution of 2,6-difluorophenol over 5 minutes.
-
Add 5 drops of 48% hydrobromic acid to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction to cool to room temperature and let it stand for 16 hours.
-
Heat the mixture to reflux for an additional 4 hours, then allow it to stand for 24 hours.
-
Pour the reaction mixture into 20 mL of water.
-
Add 30 mL of saturated sodium metabisulfite solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 20 mL of saturated sodium bicarbonate solution and then with 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield a crude oil that solidifies upon standing.
-
Purify the crude product by Kugelrohr distillation at an oven temperature of 100°C under reduced pressure (approximately 20 mmHg) to obtain 4-bromo-2,6-difluorophenol as a white solid.
Caption: Workflow for the synthesis of 4-Bromo-2,6-difluorophenol.
Part B: Williamson Ether Synthesis of this compound
With the precursor in hand, the next step is the formation of the ether linkage via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-methylpropane.
Experimental Protocol
This is a general protocol for the O-alkylation of difluorophenols, adapted for this specific synthesis.[2]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2,6-difluorophenol | C₆H₃BrF₂O | 208.99 | 1.0 eq | - |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 1.2 eq | - |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 eq | - |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | Appropriate volume | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-difluorophenol (1.0 eq), anhydrous N,N-dimethylformamide (DMF), and anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Workflow for the Williamson ether synthesis.
Mechanistic Insights and Rationale
Step 1: Electrophilic Aromatic Substitution
The bromination of 2,6-difluorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the fluorine atoms at the ortho positions, the substitution occurs predominantly at the para position. The hydrobromic acid acts as a catalyst to polarize the bromine molecule, increasing its electrophilicity.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[3][4][5] It proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3]
-
Deprotonation: A base, in this case, potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the alkyl halide (1-bromo-2-methylpropane). This attack occurs from the backside of the carbon-bromine bond.
-
Displacement: The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.
The choice of a primary alkyl halide like 1-bromo-2-methylpropane is crucial for the success of this reaction, as S(_N)2 reactions are most efficient with unhindered electrophiles.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) under basic conditions.
Characterization and Data
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the protons of the 2-methylpropoxy group, with appropriate chemical shifts and coupling patterns.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
¹⁹F NMR will show signals corresponding to the fluorine atoms on the aromatic ring.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the product, along with the characteristic isotopic pattern of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretching band of the starting phenol and the presence of C-O-C stretching vibrations characteristic of an ether.
Conclusion
This technical guide outlines a robust and well-founded two-step synthesis for this compound. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers and professionals in the field. The described methods are based on established chemical principles and are designed to be reproducible, facilitating the reliable production of this important chemical intermediate for further applications in drug development and materials science.
References
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PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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-
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-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds are of paramount importance. Their unique electronic and steric properties often impart desirable characteristics to parent molecules, influencing everything from metabolic stability to receptor binding affinity. This guide provides a detailed technical overview of the physicochemical properties of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications in the development of novel therapeutic agents and functional materials.
This document serves as a comprehensive resource for researchers, offering both predicted property data and established experimental protocols for their validation. By presenting a holistic view of this compound's characteristics, we aim to facilitate its application in synthetic chemistry and drug discovery programs.
Compound Identification:
-
IUPAC Name: this compound
-
Synonyms: 5-Bromo-1,3-difluoro-2-isobutoxybenzene
-
CAS Number: 1309933-03-6
-
Molecular Formula: C₁₀H₁₁BrF₂O
-
SMILES: CC(C)COc1c(F)cc(Br)cc1F
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule in public literature, the following physicochemical properties have been predicted using well-regarded computational models. It is crucial to note that these values are estimations and should be confirmed through experimental validation.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Weight | 265.10 g/mol | N/A (Calculated) |
| logP (Octanol-Water Partition Coefficient) | 4.15 | Molinspiration |
| Boiling Point | 235.8 °C | AAT Bioquest |
| Melting Point | Not Predicted | AAT Bioquest (No prediction available) |
| pKa (most acidic) | No acidic proton predicted | Rowan |
| Aqueous Solubility (logS) | -4.23 | AqSolPred |
Synthesis Approach
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]
Reaction Scheme:
The synthesis would likely proceed by reacting 5-bromo-2,6-difluorophenol with isobutyl bromide in the presence of a suitable base.
Mechanism:
The Williamson ether synthesis is a classic Sₙ2 reaction.[2] The reaction is initiated by the deprotonation of the alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide) ion. This is typically achieved using a strong base. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a concerted step.[3][4] For this specific synthesis, a primary alkyl halide (isobutyl bromide) is ideal as it minimizes the competing E2 elimination reaction that can occur with bulkier halides.[2][5]
Experimental Protocols for Property Determination
To validate the predicted physicochemical properties and to provide a comprehensive characterization of this compound, the following established experimental protocols are recommended.
Determination of logP (Octanol-Water Partition Coefficient)
The "shake-flask" method is the gold standard for the experimental determination of logP.[6]
Protocol:
-
Preparation of Pre-saturated Solvents: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix equal volumes of the buffer and n-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7]
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Partitioning: In a glass vial with a screw cap, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.[6]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Boiling Point
The boiling point can be determined experimentally using a distillation setup or a micro-method with a Thiele tube.[8][9]
Protocol (Micro-method):
-
Sample Preparation: Place a small amount of the liquid compound into a small test tube or fusion tube.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).
-
Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10][11][12]
Determination of Melting Point
For solid compounds, the melting point is a crucial indicator of purity.[13]
Protocol:
-
Sample Preparation: Finely powder a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the sealed end.
-
Melting Point Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating and Observation: Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15][16]
Determination of pKa
For compounds with ionizable groups, potentiometric titration is a precise method for determining the pKa.[17][18]
Protocol:
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid or base in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[19][20]
Determination of Aqueous Solubility
The aqueous solubility can be determined by the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Concentration Analysis: Carefully take an aliquot of the clear supernatant and determine its concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
This compound is a molecule of interest for further investigation in various scientific disciplines. This guide has provided a foundational understanding of its key physicochemical properties through computational predictions. While these predicted values offer valuable initial insights, experimental verification is essential for their confirmation and for the comprehensive characterization of this compound. The detailed protocols outlined herein provide a robust framework for researchers to undertake such validation studies, thereby enabling the confident application of this molecule in future research and development endeavors.
References
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Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 18, 2026, from [Link]
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Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. [Link]
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Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 18, 2026, from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 18, 2026, from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]
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Rowan Scientific. (2025, October 16). How to Predict pKa. Rowan Scientific. [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved January 18, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
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Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved January 18, 2026, from [Link]
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Rowan Scientific. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved January 18, 2026, from [Link]
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Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved January 18, 2026, from [Link]
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MedPharma. (2025, April 15). To determine the melting point of given organic compound. MedPharma. [Link]
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An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
CAS Number: 1309933-03-6
This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, plausible synthetic routes, safety considerations, and potential applications, offering field-proven insights and detailed methodologies.
Core Compound Identity and Properties
This compound, also known as 5-bromo-1,3-difluoro-2-isobutoxybenzene, is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and an isobutoxy ether group. This unique combination of substituents imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1309933-03-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrF₂O | [1] |
| Molecular Weight | 265.10 g/mol | [1] |
| Hazard Identification | Irritant | [1] |
Synthesis and Mechanism: The Williamson Ether Synthesis Approach
The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[2][3][4][5] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the synthesis would proceed by reacting a suitable phenoxide with an isobutyl halide.
The causality behind this choice of reaction lies in its robustness and versatility for creating both symmetrical and asymmetrical ethers.[2] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion performs a backside attack on the electrophilic carbon of the alkyl halide.[2][3] For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[2]
Conceptual Synthetic Pathway:
The synthesis would likely start from 4-bromo-2,6-difluorophenol. This phenol is deprotonated using a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking 1-bromo-2-methylpropane (isobutyl bromide) to form the desired ether product.
Caption: Plausible synthetic pathway for this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative procedure based on general Williamson ether synthesis methods for halogenated phenols and should be adapted and optimized under appropriate laboratory conditions.[6]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,6-difluorophenol (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or DMF (10-15 volumes).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature with vigorous stirring.[6] If using NaH, extreme caution is advised due to its reactivity with moisture.
-
Alkylation: To the resulting phenoxide suspension, add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) dropwise via a syringe.
-
Reaction Monitoring: The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutoxy group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and signals for the aromatic protons. |
| ¹³C NMR | Resonances for the carbon atoms of the isobutoxy group and the aromatic ring. The carbon atoms attached to fluorine will show characteristic splitting. |
| ¹⁹F NMR | One or more signals in the typical range for aromatic fluorine atoms, with coupling patterns influenced by the other aromatic protons and potentially each other.[7][8] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (265.10 g/mol ), with a characteristic isotopic pattern for a monobrominated compound. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-O-C (ether) stretching, C-H stretching of the alkyl and aromatic groups, and C-Br and C-F stretching. |
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is listed as an irritant.[1] Halogenated aromatic compounds, as a class, can have varying degrees of toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Halogenated aromatic compounds are crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[10][11]
-
Medicinal Chemistry: The presence of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule.[7][12][13] The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[11]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluoro- and bromo-substituents can enhance the efficacy and selectivity of pesticides and herbicides.[11]
-
Materials Science: Aryl ethers with specific substitution patterns are used in the synthesis of polymers and other advanced materials, where the halogen atoms can influence properties such as thermal stability and flame retardancy.[11]
While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with desirable biological or material properties. Its utility lies in its potential to be elaborated into a variety of downstream products through reactions at the bromine-substituted position.
Conclusion
This compound is a valuable, synthetically accessible building block for chemical research. Its preparation via the Williamson ether synthesis is a reliable and scalable method. The unique combination of reactive and modulating substituents makes it a compound of interest for the development of novel pharmaceuticals, agrochemicals, and materials. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use. Further research into the applications of this compound is warranted and is likely to uncover its utility in various fields of chemical science.
References
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MySkinRecipes. 5-Bromo-1,3-difluoro-2-isopropoxybenzene. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Unknown. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. [Link]
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National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
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Unknown. SAFETY DATA SHEET. [Link]
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AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]
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Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]
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ResearchGate. A, B Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). [Link]
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ChemRxiv. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. [Link]
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Spectroscopic Characterization of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel aromatic compound, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis.
Molecular Structure and Spectroscopic Implications
The unique arrangement of substituents on the benzene ring of this compound dictates a distinct spectroscopic fingerprint. The presence of two fluorine atoms, a bromine atom, and a bulky, flexible 2-methylpropoxy group creates a complex interplay of electronic and steric effects that are directly observable through various spectroscopic techniques. Understanding these interactions is paramount for the unambiguous identification and characterization of this compound in a research or development setting.
Figure 1: Chemical structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The interpretation of these signals, including their chemical shifts, multiplicities, and coupling constants, provides invaluable information about the electronic environment and connectivity of the protons within the molecule.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 6.8 - 7.2 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| -OCH₂- | 3.8 - 4.0 | Doublet (d) | J(H-H) ≈ 6-7 |
| -CH(CH₃)₂ | 2.0 - 2.3 | Nonet or multiplet (m) | J(H-H) ≈ 6-7 |
| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet (d) | J(H-H) ≈ 6-7 |
Rationale for Predictions:
-
Aromatic Region: The single aromatic proton will be significantly influenced by the adjacent fluorine atoms, leading to a downfield shift and complex splitting patterns. The primary coupling will be to the two neighboring fluorine atoms, resulting in a triplet, which is further split by the meta-proton (if observable) into a triplet of doublets. Data from related compounds like 1,3-difluorobenzene shows aromatic protons in a similar chemical shift range.[1]
-
Aliphatic Region: The diastereotopic protons of the -OCH₂- group are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton of the isobutyl group will exhibit a complex multiplet (potentially a nonet) due to coupling with the two adjacent methyl groups and the methylene protons. The six equivalent protons of the two methyl groups will appear as a doublet, coupled to the single methine proton. This is a characteristic pattern for an isobutyl group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule and offer insights into their electronic nature through their chemical shifts and couplings to fluorine.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-F | 158 - 165 | Doublet of doublets (dd) |
| C-O | 150 - 155 | Triplet (t) |
| C-Br | 110 - 115 | Singlet (s) or small doublet |
| Aromatic CH | 105 - 110 | Doublet of doublets (dd) |
| -OCH₂- | 75 - 80 | Singlet (s) |
| -CH(CH₃)₂ | 28 - 32 | Singlet (s) |
| -CH(CH₃)₂ | 18 - 22 | Singlet (s) |
Rationale for Predictions:
-
Aromatic Carbons: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and appear significantly downfield. The carbon attached to the oxygen of the alkoxy group will also be downfield due to the electronegativity of oxygen and will likely show a triplet multiplicity from two-bond coupling to the adjacent fluorine atoms. The carbon bearing the bromine will be at a relatively upfield position for an aromatic carbon due to the "heavy atom effect." The remaining aromatic CH carbon will show coupling to both fluorine atoms. These predictions are based on established substituent effects and data from related fluorinated aromatic compounds.[2][3]
-
Aliphatic Carbons: The chemical shifts of the isobutoxy group carbons are predicted based on standard values for similar alkyl ethers.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbons not coupled to fluorine.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (ether) | 1000 - 1150 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Rationale for Predictions:
-
The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations.
-
The aromatic ring will have characteristic C=C stretching absorptions.
-
The highly polar C-F and C-O bonds are expected to produce strong absorption bands in the fingerprint region. The C-Br stretch will appear at a lower frequency. These predictions are consistent with data for various brominated and fluorinated benzene derivatives.[4][5][6][7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Predicted Mass Spectrometric Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2).[8][9] The nominal molecular weight is approximately 264 g/mol .
-
Major Fragmentation Pathways:
-
Loss of the isobutyl group: A significant fragment would likely result from the cleavage of the C-O bond, leading to the loss of the isobutyl radical.
-
Loss of the 2-methylpropoxy group: Cleavage of the O-aryl bond would result in a fragment corresponding to the bromodifluorophenol radical cation.
-
Benzylic-type cleavage: Fragmentation of the isobutyl group itself is also expected.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) to induce fragmentation and provide a characteristic fingerprint spectrum.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Figure 3: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the expected ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and supported by data from structurally related molecules. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectroscopic features of this compound, aiding in its identification, and facilitating its use in further research and development endeavors.
References
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PureSynth. 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). [Link]
-
The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]
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PubChem. 1-Bromo-2-fluorobenzene. [Link]
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SpectraBase. 1,3-Dibromo-5-fluorobenzene - Optional[13C NMR] - Spectrum. [Link]
-
NIST WebBook. p-Bromofluorobenzene. [Link]
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PubChem. 1-Bromo-3-fluorobenzene. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
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RSC Publishing. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. [Link]
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NIST WebBook. Benzene, 1-bromo-2-fluoro-. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
Thieme. 13C NMR Spectroscopy. [Link]
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PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]
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University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 17. [Link]
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Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]
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SpectraBase. 5-bromo-1,3-difluoro-2-propylbenzene. [Link]
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PubChem. 1-Butoxy-2,3-Difluorobenzene. [Link]
-
University of Lethbridge. Radicals and Mass Spectrometry (MS). [Link]
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solubility of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated aromatic ether with potential applications as a building block in medicinal chemistry and materials science. Lacking extensive published data, this document focuses on providing a robust framework for predicting and experimentally determining its solubility. We will explore the theoretical principles governing solubility, predict its behavior in various organic solvent classes, and provide detailed, field-proven protocols for quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's physicochemical properties to streamline reaction design, purification processes, and formulation development.
Compound Profile and Physicochemical Characteristics
This compound (CAS No. 1881332-64-4) is a substituted haloarene. Its structure, featuring a difluorinated benzene ring substituted with a bromine atom and an isobutoxy group, dictates its solubility behavior.
-
Molecular Formula: C₁₁H₁₃BrF₂O
-
Molecular Weight: 279.12 g/mol
-
Structure:
-
Aromatic Core: The 1,3-difluoro-benzene ring is electron-deficient due to the high electronegativity of the fluorine atoms. The bromine atom further contributes to the molecule's polarity and molecular weight.
-
Ether Linkage: The oxygen atom in the isobutoxy group can act as a hydrogen bond acceptor.
-
Alkyl Chain: The non-polar 2-methylpropoxy (isobutyl) group contributes to the molecule's lipophilicity.
-
This combination of a polar aromatic core and a non-polar alkyl chain suggests that the molecule possesses a balanced polarity, which is a key factor in predicting its solubility.
| Property | Predicted Value / Observation |
| CAS Number | 1881332-64-4 |
| Molecular Formula | C₁₁H₁₃BrF₂O |
| Molecular Weight | 279.12 g/mol |
| Boiling Point | ~280 °C (Predicted)[1] |
| Density | ~1.366 g/cm³ (Predicted)[1] |
| Polarity | Moderately polar, with both lipophilic (isobutyl, benzene ring) and polar (C-F, C-Br, ether oxygen) characteristics. |
| Hydrogen Bond Donor | No |
| Hydrogen Bond Acceptor | Yes (Ether oxygen) |
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is the most crucial guiding concept.[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a solute.[3][4] Polar solvents have higher dielectric constants and are effective at stabilizing polar solutes. Non-polar solvents have low dielectric constants and are better suited for dissolving non-polar solutes.[4]
-
Intermolecular Forces: The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[5]
-
Van der Waals Forces: Present in all molecules, these are the primary forces in non-polar systems.
-
Dipole-Dipole Interactions: Occur between polar molecules. The C-F and C-Br bonds in the target compound create significant dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction. While this compound cannot donate hydrogen bonds, its ether oxygen can accept them from protic solvents like alcohols.
-
Given its structure, the target molecule is expected to exhibit good solubility in solvents that can engage in dipole-dipole interactions and have moderate polarity, effectively bridging the gap between highly polar and strictly non-polar solvents.
Predicted Solubility Profile
Based on the "like dissolves like" principle[2][3], we can predict the qualitative solubility of this compound across different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Moderate to Good | The isobutyl group and benzene ring provide lipophilic character, promoting interaction with non-polar solvents. Toluene may be particularly effective due to potential π-π stacking interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Dichloromethane (DCM) | Good to Excellent | These solvents have moderate to high dielectric constants and can engage in dipole-dipole interactions with the polar C-F and C-Br bonds. The ether linkage is also compatible with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the ether oxygen. However, the large non-polar portion of the molecule may limit high solubility compared to smaller, more polar solutes.[5] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Low | The molecule's significant non-polar surface area and lack of strong interactions with water's hydrogen-bonding network will likely result in low aqueous solubility.[5] Solubility in DMSO may be slightly better. |
Experimental Determination of Equilibrium Solubility
To obtain accurate, quantitative data, experimental measurement is essential. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6][7][8]
Workflow for Solubility Determination
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Experimental workflow for the Shake-Flask solubility method.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
1. Materials and Equipment:
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Calibrated positive displacement pipettes or volumetric flasks
-
4-mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
-
Volumetric glassware for dilutions
2. Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is ~10-20 mg of solid for every 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150-200 rpm). The agitation ensures continuous mixing to facilitate dissolution.
-
Time to Equilibrium: Allow the mixture to shake for at least 24 hours.[7][9] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. To validate equilibrium, samples can be taken at 24 and 48 hours; if the measured concentration does not change, equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. Centrifugation can also be used to accelerate this process.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Perform an accurate, quantitative dilution of the saturated solution using the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
3. Data Analysis:
-
Calculate the concentration of the saturated solution (C_sat) by accounting for the dilution factor.
-
Express solubility in standard units:
-
g/L: C_sat (mg/mL) × 1000
-
mol/L: C_sat (g/L) / Molecular Weight (279.12 g/mol )
-
Summary and Conclusion
This compound is a molecule of moderate, balanced polarity. Theoretical principles predict its highest solubility in polar aprotic solvents like THF and DCM, and moderate solubility in non-polar and polar protic solvents. Its solubility in highly polar media like water is expected to be low.
For drug development and process chemistry professionals, obtaining precise quantitative data is non-negotiable. The provided shake-flask protocol offers a robust and reliable method for determining the equilibrium solubility of this compound. The resulting data will be invaluable for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure all reactants remain in solution.
-
Purification: Designing effective crystallization or chromatographic purification steps.
-
Formulation: Understanding its behavior is a prerequisite for developing stable liquid formulations.
By combining theoretical prediction with rigorous experimental validation, researchers can confidently handle and utilize this compound in their scientific endeavors.
References
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- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(1), 2-23.
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
-
Solubility equilibrium. (n.d.). Wikipedia. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Solubility Measurement Techniques. (n.d.). Scribd. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
-
Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
-
Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
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Benzene, 1-bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)-. (n.d.). ChemBK. Retrieved from [Link]
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Navigating the Synthesis and Application of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Technical Guide for Chemical Innovators
Executive Summary
For researchers, medicinal chemists, and professionals in drug development, access to novel, functionally rich building blocks is paramount to innovation. This guide addresses the technical landscape surrounding 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a compound not presently available through commercial suppliers. The absence of this molecule from chemical catalogs necessitates a focus on its de novo synthesis. This document provides a comprehensive, scientifically-grounded pathway for its preparation, beginning with the commercially available precursor, 4-bromo-2,6-difluorophenol. We will delve into a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, explore its potential in catalyzing drug discovery through cross-coupling reactions, and provide a thorough overview of the necessary safety and handling protocols.
Commercial Unavailability and the Synthetic Imperative
A thorough search of the current chemical supplier landscape reveals that this compound is not offered as a stock chemical. This absence underscores its status as a novel compound, presenting both a challenge and an opportunity for researchers seeking to explore new chemical space. The logical and most efficient path forward is a targeted synthesis.
Strategic Synthesis via Williamson Etherification
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This classic yet robust S(_N)2 reaction is ideally suited for forming the ether linkage between a phenoxide and a primary alkyl halide.[1][2] Our proposed synthetic strategy leverages the commercially available 4-bromo-2,6-difluorophenol and 1-bromo-2-methylpropane (isobutyl bromide).
Commercially Available Starting Materials
| Compound | CAS Number | Typical Purity | Notes |
| 4-Bromo-2,6-difluorophenol | 104197-13-9 | ≥97% | A white to off-white solid. Serves as the nucleophile precursor.[3][4][5] |
| 1-Bromo-2-methylpropane | 78-77-3 | ≥98% | A flammable liquid. The electrophile in this synthesis.[6][7] |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | ≥99% | A mild and effective base for deprotonating the phenol. |
| Acetonitrile (CH₃CN) | 75-05-8 | Anhydrous | A suitable polar aprotic solvent for S(_N)2 reactions. |
Proposed Synthetic Workflow
The synthesis proceeds in two conceptual stages: the deprotonation of the phenol to form a more potent nucleophile, followed by the nucleophilic attack on the primary alkyl halide.
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4-Bromo-2,6-difluorophenol (1.0 equiv)
-
1-Bromo-2-methylpropane (1.2 equiv)
-
Cesium Carbonate (1.5 equiv)
-
Anhydrous Acetonitrile
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,6-difluorophenol (1.0 equiv) and anhydrous acetonitrile.
-
Stir the solution and add cesium carbonate (1.5 equiv). The use of a milder base like cesium carbonate is advantageous in preventing potential side reactions.
-
To the resulting suspension, add 1-bromo-2-methylpropane (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties and Spectroscopic Characterization
While experimental data for the novel compound is not available, its properties can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₁BrF₂O |
| Molecular Weight | 277.09 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) and insoluble in water. |
| ¹H NMR | Expect characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and aromatic protons. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |
| ¹³C NMR | Signals corresponding to the four distinct aromatic carbons and the three distinct carbons of the isobutyl group. |
| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio). |
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[8][9][10] The title compound, with its unique combination of a bromo functionality, difluoro substitution, and a lipophilic isobutyl ether group, is a prime candidate for use as a versatile intermediate in drug discovery programs.
A Key Building Block for Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12][13] This allows for the facile introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups.
Caption: Role in Suzuki-Miyaura Cross-Coupling Reactions.
This synthetic versatility enables the rapid generation of libraries of novel compounds for screening against various biological targets. The difluoro substitution pattern can influence the electronic properties of the aromatic ring and provide vectors for hydrogen bonding, while the 2-methylpropoxy group can probe lipophilic pockets in protein binding sites.
Safety and Handling
As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Reactant Safety Information
-
4-Bromo-2,6-difluorophenol: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.[14]
-
1-Bromo-2-methylpropane (Isobutyl Bromide): Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[6][15][16]
Conclusion
While this compound is not a commercially available reagent, this guide provides a clear and actionable synthetic pathway for its preparation. Its value as a versatile building block, particularly for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of its unique structural motifs has the potential to unlock novel therapeutic candidates. As with all research chemicals, adherence to strict safety protocols during its synthesis and handling is essential.
References
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The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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KSCL (KRISHNA). (n.d.). ISO Butyl bromide MSDS. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-Bromo-2,6-difluorophenol, 97% Purity, C6H3BrF2O, 100 grams. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: The Importance of High-Purity 4-Bromo-2,6-difluorophenol. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. This molecule is a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its C-Br bond. This document will delve into the electronic and steric factors governing this reactivity and provide detailed protocols for its key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fluorinated aromatic compound.
Introduction: Understanding the Molecular Landscape
This compound possesses a unique substitution pattern that dictates the reactivity of its C-Br bond. The presence of two strongly electron-withdrawing fluorine atoms at the ortho and para positions to the bromine significantly influences the electronic character of the aromatic ring. This inductive withdrawal of electron density makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[1]
Conversely, the 2-methylpropoxy (isobutoxy) group at the ortho position to the bromine atom is an electron-donating group through resonance. However, the powerful inductive effect of the two fluorine atoms is expected to dominate, rendering the overall aromatic system electron-deficient. This electron-deficient nature generally enhances the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.[1][2][3]
Steric hindrance from the bulky isobutoxy group and the adjacent fluorine atom can also play a role, potentially influencing the approach of the catalyst and other reactants to the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-Br bond in this compound is an excellent handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4][5] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.
Causality of Experimental Choices:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of ligand is critical; phosphine ligands like PPh₃, or more electron-rich and bulky ligands like those from the Buchwald or Hartwig portfolio, can significantly impact reaction efficiency.[1]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species in the transmetalation step.[3]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 (expected) |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >85 (expected) |
Yields are estimated based on typical Suzuki-Miyaura reactions of activated aryl bromides.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7][8] This reaction is crucial for the preparation of many pharmaceutical compounds. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.
Causality of Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate both the oxidative addition and the reductive elimination steps.[8][9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used to deprotonate the amine.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equiv) to a dry reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | >90 (expected) |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | >85 (expected) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / SPhos (3) | LiHMDS | Toluene | 90 | >88 (expected) |
Yields are estimated based on typical Buchwald-Hartwig aminations of activated aryl bromides.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11][12] This reaction is particularly valuable for the synthesis of functional materials and complex organic molecules.
Causality of Experimental Choices:
-
Catalyst System: This reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[10][12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to act as a solvent.
-
Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can also be used.
Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide (2-10 mol%).
-
Add the amine base (e.g., TEA) as the solvent.
-
Degas the mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | 50 | >90 (expected) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | RT | >95 (expected) |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | TEA/THF | 60 | >85 (expected) |
Yields are estimated based on typical Sonogashira couplings of activated aryl bromides.
Formation of Organometallic Reagents
The C-Br bond in this compound can also be utilized to form highly reactive organometallic intermediates, such as Grignard or organolithium reagents. These reagents are potent nucleophiles and bases, enabling a different set of synthetic transformations.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an etheral solvent leads to the formation of the corresponding Grignard reagent.[13][14] This transformation effectively reverses the polarity of the carbon atom attached to the halogen, a phenomenon known as "umpolung".[13]
Causality of Experimental Choices:
-
Magnesium: Magnesium turnings are typically used. Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to initiate the reaction by removing the passivating oxide layer.[14][15]
-
Solvent: Anhydrous etheral solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent and prevent its decomposition by protic sources.[13][14]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be readily quenched by water.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
-
Dry all glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2-1.5 equiv) in the reaction flask.
-
Add a small amount of an activator (e.g., a crystal of iodine).
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction (indicated by bubbling and a color change).
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution and react it with the desired electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and work up as usual.
Diagram 3: Grignard Reagent Formation and Reaction
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An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and materials science. By dissecting the individual and collective electronic contributions of the bromo, fluoro, and 2-methylpropoxy (isobutoxy) substituents, this document elucidates the intricate interplay of inductive and resonance effects that govern the molecule's reactivity and regioselectivity. This guide moves beyond a theoretical overview by integrating quantitative data, detailed mechanistic illustrations, and a practical experimental protocol to offer a self-validating framework for understanding and predicting the chemical behavior of this and structurally related molecules.
Introduction: The Significance of Electronic Effects in Molecular Design
The precise arrangement of substituents on an aromatic ring is a cornerstone of modern medicinal and materials chemistry. The electronic properties of these substituents—their ability to donate or withdraw electron density—profoundly influence a molecule's reactivity, binding affinity, and metabolic stability. This compound presents a compelling case study in the cumulative effects of multiple, electronically distinct substituents. This guide will systematically deconstruct the electronic contributions of each functional group to build a holistic understanding of the molecule's chemical personality.
Deconstructing the Substituent Effects: A Positional Analysis
The electronic character of this compound is dictated by the interplay of four substituents at positions 1, 2, 3, and 5. We will analyze each substituent's intrinsic inductive and resonance properties.
The 2-Methylpropoxy (Isobutoxy) Group: An Activating Director
The 2-methylpropoxy group, an alkoxy substituent, is a powerful electron-donating group. This is primarily due to the resonance effect (+R) of the oxygen atom, which possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. This effect is significantly stronger than the inductive effect, resulting in an overall activation of the ring.
The +R effect of the alkoxy group preferentially increases the electron density at the ortho and para positions.
The Fluoro Substituents: Deactivating Ortho-Para Directors
The two fluorine atoms at the 1 and 3 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the benzene ring, making it less reactive towards electrophiles compared to benzene itself.
However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). While the -I effect of fluorine is stronger than its +R effect, the resonance donation still directs incoming electrophiles to the ortho and para positions.
The Bromo Substituent: A Deactivating Ortho-Para Director
Similar to fluorine, the bromine atom at the 5-position is a deactivating, yet ortho-para directing group. Its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+R). The larger size and lower electronegativity of bromine compared to fluorine result in a slightly different balance of these effects.
Quantifying Electronic Influence: Hammett and Swain-Lupton Parameters
To move from a qualitative to a quantitative understanding, we can employ linear free-energy relationship parameters such as Hammett (σ) and Swain-Lupton (F and R) constants. These empirically derived values quantify the electron-donating or -withdrawing nature of a substituent.
| Substituent | Position | Hammett σ | Swain-Lupton F (Field/Inductive) | Swain-Lupton R (Resonance) |
| Fluoro | meta | 0.34 | 0.74 | -0.60 |
| para | 0.06 | |||
| Bromo | meta | 0.39 | 0.72 | -0.18 |
| para | 0.23 | |||
| Isopropoxy * | meta | 0.10 | 0.90 | -2.88 |
| para | -0.45 |
The positive σ values for the meta positions of all substituents indicate their electron-withdrawing nature at this position, primarily through the inductive effect. The negative σpara value for the isopropoxy group highlights its strong electron-donating character at the para position due to resonance. The positive σpara values for the halogens confirm their overall electron-withdrawing nature, despite being ortho-para directing.
The Cumulative Electronic Landscape and Predicted Reactivity
The overall electronic landscape of this compound is a composite of these individual effects. The powerful +R effect of the 2-methylpropoxy group is the dominant activating influence. The two fluoro groups and the bromo group collectively exert a significant deactivating inductive pull on the ring.
The directing effects of the substituents are as follows:
-
2-Methylpropoxy group (at C2): Strongly directs ortho (to C1 and C3, which are already substituted) and para (to C5, which is brominated).
-
Fluoro groups (at C1 and C3): Direct ortho and para. The fluorine at C1 directs to C2 (substituted) and C6. The fluorine at C3 directs to C2 (substituted) and C4.
-
Bromo group (at C5): Directs ortho (to C4 and C6).
Considering these directing influences, the two unsubstituted positions, C4 and C6, are the most likely sites for electrophilic aromatic substitution. The strong activating effect of the 2-methylpropoxy group, combined with the directing effects of the halogens, creates a complex interplay that will determine the regioselectivity of a given reaction.
The steric bulk of the 2-methylpropoxy group will also play a significant role, potentially hindering substitution at the adjacent C3 position if it were unsubstituted.
Visualizing the Electronic Effects
The following diagrams, generated using the DOT language, illustrate the key electronic effects at play.
Caption: General inductive electron withdrawal by electronegative substituents.
The Strategic Deployment of Substituted Bromodifluorobenzenes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted bromodifluorobenzenes have emerged as pivotal building blocks in modern organic synthesis, offering a unique combination of properties that are highly advantageous in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the precise and efficient construction of complex molecular architectures. Simultaneously, the difluoromethyl group, a key bioisostere, imparts desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of substituted bromodifluorobenzenes, equipping researchers and drug development professionals with the knowledge to effectively leverage these versatile intermediates in their respective fields.
Introduction: The Unique Physicochemical Landscape of Bromodifluorobenzenes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The difluoromethyl group (CHF2), in particular, offers a compelling set of properties that make it a valuable surrogate for more common functional groups. It can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of moieties such as hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups.[2] This bioisosteric replacement can lead to significant improvements in a molecule's pharmacokinetic profile, including enhanced metabolic stability and membrane permeability.[3][4]
When combined with a bromine substituent on a benzene ring, the resulting substituted bromodifluorobenzene becomes a powerful and versatile synthetic intermediate. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for chemoselective manipulation through a variety of palladium-catalyzed cross-coupling reactions.[5] This selective reactivity is a powerful tool for medicinal chemists, enabling the construction of complex molecules where the fluorine atoms are retained for their beneficial properties.[5]
Synthetic Strategies for Accessing Substituted Bromodifluorobenzenes
The efficient synthesis of substituted bromodifluorobenzenes is crucial for their widespread application. Several reliable methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Direct Bromination of Difluorobenzene Derivatives
Direct bromination of the corresponding fluorobenzene derivative is a common and economically viable approach.[6] This electrophilic aromatic substitution is typically carried out in the presence of a catalyst, such as a metal or metal salt, to facilitate the reaction.[6] The regioselectivity of the bromination is directed by the existing substituents on the benzene ring.
The Sandmeyer Reaction: A Versatile Route from Anilines
Key Applications in Medicinal Chemistry and Drug Discovery
The unique properties of the difluoromethyl group have led to the widespread use of substituted bromodifluorobenzenes in the synthesis of active pharmaceutical ingredients (APIs).[8] The strategic incorporation of this moiety can significantly enhance the therapeutic potential of a drug candidate.
The Difluoromethyl Group as a Bioisostere
As previously mentioned, the difluoromethyl group is a well-established bioisostere for hydroxyl, thiol, and amino groups.[2] This replacement can lead to improved metabolic stability by blocking sites of oxidation, a common metabolic pathway for these functional groups.[9][10] Furthermore, the increased lipophilicity imparted by the difluoromethyl group can enhance a drug's ability to cross cell membranes and reach its target.[3][11]
A notable strategy in drug discovery is the direct, one-step conversion of a functional group to its corresponding bioisostere at a late stage of synthesis. This approach offers significant advantages in efficiency, allowing for the rapid exploration of a wider chemical space and accelerating the drug discovery process.[12]
Role in the Synthesis of Complex Pharmaceutical Molecules
Substituted bromodifluorobenzenes serve as critical building blocks in the synthesis of a wide array of complex pharmaceutical molecules.[1] The reactive bromine atom allows for precise chemical transformations, making them invaluable for medicinal chemists seeking to optimize drug properties.[1]
Agrochemical Applications: Enhancing Potency and Selectivity
Similar to their role in pharmaceuticals, substituted bromodifluorobenzenes are instrumental in the development of modern agrochemicals.[8] The incorporation of fluorine can lead to more potent and selective herbicides, insecticides, and fungicides.[1] The difluoromethyl group, introduced via a bromodifluorobenzene intermediate, can enhance the biological activity and metabolic stability of these compounds, leading to improved crop protection.[13]
Materials Science: Building Blocks for Advanced Materials
The unique electronic properties conferred by fluorine atoms make substituted bromodifluorobenzenes valuable components in the synthesis of advanced materials.
Liquid Crystals
1-Bromo-3,5-difluorobenzene is a key intermediate in the synthesis of liquid crystals.[8][14] The introduction of fluorine atoms can significantly influence the mesomorphic properties of the final liquid crystal molecule, such as its clearing point and dielectric anisotropy.[15][16]
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Fluorinated aromatic compounds are widely used in materials science due to their high electron affinity and characteristic intermolecular interactions.[8] In the context of OLEDs, the introduction of fluorobenzene moieties can fine-tune the distribution of molecular electron clouds, optimizing electron transport and improving device efficiency.[17] The high bond energy of the carbon-fluorine bond also enhances the thermal and chemical stability of the resulting organic semiconductor materials, leading to longer device lifetimes.[17]
Fluorinated Polymers
Substituted bromodifluorobenzenes can also serve as monomers in the synthesis of partially fluorinated polymers. These materials exhibit a range of desirable properties, including low surface energy, high thermal stability, and chemical resistance.[18][19]
The Workhorse of Modern Synthesis: Cross-Coupling Reactions
The synthetic utility of substituted bromodifluorobenzenes is largely derived from their participation in a variety of palladium-catalyzed cross-coupling reactions. The selective reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[20] Substituted bromodifluorobenzenes are excellent substrates for this reaction, allowing for the synthesis of a wide range of biaryl and substituted aromatic compounds.[21]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted bromodifluorobenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[11]
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water, 1,4-dioxane/water) to the flask.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[12][22] This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[23] Substituted bromodifluorobenzenes are effective electrophiles in this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu). Add the substituted bromodifluorobenzene and the amine.[7]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane).[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a valuable tool for the formation of carbon-carbon bonds and can be effectively applied to substituted bromodifluorobenzenes.[24]
Experimental Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary, e.g., P(o-tol)₃), the substituted bromodifluorobenzene, the alkene, and a base (e.g., Et₃N or K₂CO₃).[25]
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, acetonitrile).[25]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress.[25]
-
Work-up: After completion, cool the reaction, filter off the salts, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired substituted alkene.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[2] This reaction is highly efficient for the synthesis of arylalkynes from substituted bromodifluorobenzenes.[26]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the substituted bromodifluorobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a degassed solvent (e.g., THF, Et₃N).[27]
-
Reagent Addition: Add the terminal alkyne and an amine base (e.g., Et₃N, which can also serve as the solvent).[27]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Remove the solvent in vacuo, and partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 140 | 1.676 |
| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 140 | 1.676 |
| 2-Bromo-1,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 151-153 | 1.593 |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 151-153 | 1.593 |
Data sourced from PubChem and commercial supplier information.[22][28][29][30]
Conclusion and Future Outlook
Substituted bromodifluorobenzenes are undeniably powerful tools in the arsenal of the modern synthetic chemist. Their unique combination of a selectively reactive bromine handle and the advantageous properties of the difluoromethyl group has solidified their importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued development of more efficient and sustainable catalytic methods for their synthesis and functionalization will undoubtedly expand their applications even further. As our understanding of the intricate role of fluorine in molecular design deepens, the strategic deployment of these versatile building blocks will continue to drive innovation across the chemical sciences.
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])
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Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: [Link])
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Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC - NIH. (URL: [Link])
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Methodological & Application
Suzuki coupling conditions for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
An Application Guide to Suzuki-Miyaura Coupling: Protocol Development for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron species, stands as a cornerstone of modern synthetic chemistry.[1] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has transformed the synthesis of biaryls, polyolefins, and styrenes.[2] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents have cemented its role in pharmaceutical and materials science industries.[3]
This guide focuses on developing a robust Suzuki-Miyaura coupling protocol for This compound . This substrate presents a unique electronic profile: the C-Br bond is activated by two strongly electron-withdrawing fluorine atoms, yet the ring also contains an electron-donating isobutoxy group. Understanding these competing electronic effects is crucial for selecting an optimal catalyst system and reaction conditions to achieve high-yield coupling with a diverse range of boronic acids.
Principle of the Reaction: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[1] The electron-deficient nature of the aromatic ring in this compound, due to the two fluorine atoms, is expected to facilitate this step.
-
Transmetalation : In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[5][6] The choice of base is therefore critical for the reaction's success.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2] Bulky, electron-rich ligands on the palladium catalyst are known to promote this step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Developing the Protocol: A Rationale-Driven Approach
The specific electronic nature of this compound guides the selection of an optimal set of reaction conditions.
-
Catalyst and Ligand Selection : While the aryl bromide is electronically activated, achieving high turnover and efficient coupling with a broad range of boronic acids, including sterically hindered ones, requires a highly active catalyst system. Modern dialkylbiaryl phosphine ligands, developed by groups like Buchwald, are exceptionally effective.[7][8] Ligands such as SPhos are electron-rich and bulky, which accelerates both the oxidative addition and, crucially, the reductive elimination step.[7] Combining a Pd(II) precatalyst like Pd(OAc)₂ with SPhos in situ creates a robust catalytic system suitable for this substrate.
-
Base Selection : The base's role is to form a boronate "ate" complex, enhancing the nucleophilicity of the organic group for transmetalation.[6] While common bases like Na₂CO₃ and K₂CO₃ are effective, stronger, non-nucleophilic bases often provide superior results in more demanding couplings. Potassium phosphate (K₃PO₄) is an excellent choice as it has high efficacy with dialkylbiaryl phosphine ligands and sufficient basicity to promote the reaction efficiently.[7][9]
-
Solvent System : A solvent system that can dissolve both the organic substrates and the inorganic base is required. A mixture of an organic solvent with water is standard. 1,4-Dioxane/water or Toluene/water are common and effective choices, typically in ratios ranging from 4:1 to 10:1.[2][6] It is critical that the solvents are degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling on the target substrate.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[10]
Protocol 1: General Coupling with Arylboronic Acids
This protocol is a robust starting point for coupling with standard, non-hindered aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 133 mg), the arylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol, 318 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and SPhos (0.02 mmol, 8.2 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition : Using a syringe, add 2.5 mL of degassed 4:1 1,4-Dioxane/Water under a positive pressure of inert gas.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4–12 hours.
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[11]
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting parameters for the Suzuki-Miyaura coupling of this compound with various classes of organoboron reagents. Optimization may be required for specific substrates.
| Entry | Boronic Acid Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Standard, reliable conditions. |
| 2 | Electron-rich Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Generally high-yielding. |
| 3 | Electron-deficient Arylboronic acid | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | Pd₂(dba)₃ can be a beneficial precursor. |
| 4 | Sterically Hindered Arylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (5:1) | 110 | A more hindered ligand and stronger base may be required.[9] |
| 5 | Heteroarylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 90 | Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[12] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Impure reagents; Temperature too low. | Ensure proper inert atmosphere technique; Use freshly opened/purified reagents; Increase reaction temperature by 10-20 °C. |
| Debromination of Starting Material | Presence of water/protons and base leading to protodeborylation. | Use anhydrous base and solvents; Minimize water content in the solvent mixture if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and maintain a strict inert atmosphere; Reduce catalyst loading after initial optimization. |
| Stalled Reaction with Hindered Substrates | Reductive elimination is slow. | Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos); Use a stronger base like Cs₂CO₃. |
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples . Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling . Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Available at: [Link]
-
Wikipedia. Suzuki reaction . Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling . Available at: [Link]
-
Dalton Transactions, 2010, 39 , 7097-7125. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Available at: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction . Available at: [Link]
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Accounts of Chemical Research, 2008, 41(11) , 1555–1564. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Available at: [Link]
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Journal of the American Chemical Society, 1999, 121(45) , 10442–10443. Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Available at: [Link]
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The Journal of Organic Chemistry, 2009, 74(10) , 3846–3852. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . Available at: [Link]
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The Journal of Organic Chemistry, 2012, 77(9) , 4429–4434. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings . Available at: [Link]
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using . Available at: [Link]
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ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . Available at: [Link]
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Dalton Transactions, 2014, 43 , 15483-15500. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling . Available at: [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? . Available at: [Link]
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ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst . Available at: [Link]
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Organic Letters, 2006, 8(19) , 4295–4298. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling . Available at: [Link]
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Angewandte Chemie International Edition, 2015, 54(17) , 5136-5140. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings . Available at: [Link]
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ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . Available at: [Link]
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Chemical Communications, 2014, 50 , 4531-4534. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Available at: [Link]
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The Journal of Organic Chemistry, 2022, 87(10) , 6639–6650. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides . Available at: [Link]
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Semantic Scholar. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Available at: [Link]
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The Journal of Organic Chemistry, 2015, 80(1) , 558–567. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes . Available at: [Link]
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Molecules, 2014, 19(11) , 18566-18585. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Available at: [Link]
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Organic Syntheses. NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROCYCLIC SUBSTRATES . Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of bioactive molecules and functional materials.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[4][5][6] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a complex and electronically demanding substrate. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide a detailed, field-proven experimental protocol.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) complex.[10][12] The reactivity of the aryl halide is a critical factor in this step, with the general trend being Ar-I > Ar-Br > Ar-Cl.[13]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium amido complex. The choice of base is crucial and can significantly impact the reaction's efficiency.[14][15][16][17]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The substrate, this compound, presents unique challenges due to the presence of electron-withdrawing fluorine atoms and a sterically demanding isobutoxy group. These features influence the electronic properties and steric environment of the aryl bromide, necessitating careful optimization of the reaction conditions.
Catalyst and Ligand Selection: A Crucial Partnership
The success of the Buchwald-Hartwig amination is highly dependent on the palladium source and, more critically, the choice of phosphine ligand.[1] For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[1][18]
Several generations of phosphine ligands have been developed, with dialkylbiaryl phosphines demonstrating exceptional performance in challenging coupling reactions.[18] For the amination of this compound, ligands such as XPhos, RuPhos, and BrettPhos are excellent starting points due to their proven efficacy with electron-poor and sterically hindered aryl chlorides and bromides.[6] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for this transformation.[19][20]
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including aryl chlorides and sulfonates.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling secondary amines and sterically demanding substrates.[6][21] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Promotes the amination of aryl mesylates and selective monoarylation of primary amines.[6] |
The Role of the Base and Solvent
The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle. Strong, non-nucleophilic bases are typically employed. For the substrate , sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are suitable choices.[10][13] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive catalyst systems, and may offer better functional group tolerance.[13]
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction outcome.[5][15] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[13][22] For substrates with poor solubility, a mixture of solvents may be beneficial.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Generic Secondary Amine
This protocol provides a general procedure that can be adapted for various secondary amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 281.12 mg) |
| Secondary Amine | 1.2 | (e.g., 1.2 mmol) |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01-0.02 | (e.g., 0.01-0.02 mmol) |
| Phosphine Ligand (e.g., XPhos) | 0.02-0.04 | (e.g., 0.02-0.04 mmol) |
| Base (e.g., NaOtBu) | 1.4 | (e.g., 1.4 mmol, 134.55 mg) |
| Anhydrous Toluene | - | (e.g., 5 mL) |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base, the secondary amine, and anhydrous toluene.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of aryl amines. The successful application of this reaction to the challenging substrate this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. By understanding the mechanistic principles and following the detailed protocol provided, researchers can effectively synthesize a wide range of valuable N-aryl compounds for applications in drug discovery and materials science.[3][21][23]
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Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Retrieved from [Link]
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]
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Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Retrieved from [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]
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The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
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Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. PrepChem.com. Retrieved from [Link]
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5-Bromo-1,3-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). PureSynth. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-1,3-difluoro-2-alkoxybenzene Derivatives
Introduction: The Strategic Importance of Fluorinated Alkynes in Medicinal Chemistry
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds, which are pivotal structural motifs in a vast array of functional molecules.[3] In the realm of drug discovery and development, the introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[4] Consequently, the synthesis of fluorinated aryl alkynes via the Sonogashira coupling is of paramount importance for the construction of novel pharmaceutical candidates.
This application note provides a detailed protocol and in-depth technical guidance for the Sonogashira coupling of 5-Bromo-1,3-difluoro-2-alkoxybenzene derivatives. These substrates present a unique set of challenges due to the electronic effects of the fluorine and alkoxy substituents, which modulate the reactivity of the C-Br bond. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are crucial for achieving high yields and purity.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine atoms in the substrate can facilitate this step.[5]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl alkyne product and regenerate the Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[3] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[6][7]
Visualizing the Catalytic Pathway
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Sonogashira coupling of 5-Bromo-1,3-difluoro-2-alkoxybenzene derivatives. Optimization of the specific ligand, base, solvent, and temperature may be necessary for different alkoxy substituents and terminal alkynes.
Materials and Reagents:
-
5-Bromo-1,3-difluoro-2-alkoxybenzene derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (if using a palladium precursor without integrated ligands, e.g., PPh₃, XPhos)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Reaction Setup and Procedure:
Caption: Experimental workflow for the Sonogashira coupling.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-Bromo-1,3-difluoro-2-alkoxybenzene (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the homocoupling of the alkyne.[6]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) to the flask. Subsequently, add the base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature. For reactive aryl iodides, room temperature may suffice, while less reactive aryl bromides, such as the substrate , may require heating (e.g., 50-80 °C).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkynylated product.
Key Parameters for Optimization
For the specific case of 5-Bromo-1,3-difluoro-2-alkoxybenzene derivatives, careful consideration of the following parameters is essential for a successful coupling.
| Parameter | Recommendation and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[2] For challenging substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) can be more effective. |
| Copper Co-catalyst | CuI is the standard co-catalyst. Its presence is generally beneficial for the reaction rate.[3] |
| Ligand | Triphenylphosphine (PPh₃) is a standard ligand. However, for electron-deficient or sterically hindered aryl bromides, more electron-rich and bulky ligands can improve catalytic activity.[2] |
| Base | Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can influence the reaction rate and should be screened. |
| Solvent | THF, DMF, and toluene are common solvents. The choice of solvent can affect the solubility of the reagents and the reaction kinetics. |
| Temperature | Due to the electron-withdrawing fluorine atoms, the C-Br bond is activated, but the overall reactivity of aryl bromides is lower than that of aryl iodides.[1] A temperature range of 50-80 °C is a good starting point for optimization. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).
-
Insufficient Temperature: The reaction may require higher temperatures for this specific substrate.
-
Poor Ligand Choice: For this electron-deficient system, a more electron-rich ligand might be necessary to facilitate the oxidative addition step.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
Dehalogenation of the Starting Material:
-
This can occur under harsh conditions or with certain catalyst/ligand combinations. Consider milder conditions or a different catalytic system.
-
Conclusion
The Sonogashira coupling of 5-Bromo-1,3-difluoro-2-alkoxybenzene derivatives is a powerful method for the synthesis of valuable fluorinated building blocks for the pharmaceutical and materials science industries. While the electron-deficient nature of the substrate presents certain challenges, a systematic approach to the optimization of the catalyst system, base, solvent, and temperature can lead to high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and scientists working in this field.
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Hein, M., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated mono and dialkynylbenzene derivatives via site-selective Sonogashira coupling catalyzed by Pd(PPh3)4/CuI. Available at: [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available at: [Link]
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Chu, X.-Q., et al. (2021). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers. Available at: [Link]
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
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Petrova, T. D., & Platonov, V. E. (2014). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation). Fluorine Notes, 93, 1-2. Available at: [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. Available at: [Link]
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Beilstein Journals. (2022). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Available at: [Link]
-
Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PubMed Central. Available at: [Link]
-
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
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ChemHelp ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Negishi, E.-i. (2003). Palladium-Catalyzed Alkynylation. ResearchGate. Available at: [Link]
-
Chu, X.-Q., et al. (2021). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Hu, Y., et al. (2002). Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. PubMed. Available at: [Link]
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Sci-Hub. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene scaffold represents a versatile building block, primed for diversification through robust synthetic methodologies.
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and transformative tools in synthetic organic chemistry, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions.[1][2][3] This guide provides an in-depth technical overview and field-proven protocols for the application of this substrate in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The insights and methodologies presented herein are designed to empower researchers to efficiently generate diverse libraries of novel compounds from this valuable intermediate.
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
A comprehensive understanding of the underlying catalytic cycle is critical for troubleshooting and optimizing cross-coupling reactions. The process is generally accepted to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination, which collectively regenerate the active catalyst.[1][2][4][5]
-
Oxidative Addition : The cycle initiates with the insertion of the active Palladium(0) catalyst into the carbon-bromine bond of the aryl halide. This step forms a new, square planar Palladium(II) intermediate. The efficiency of this step is the primary reason for the common reactivity trend in aryl halides (I > Br > Cl).
-
Transmetalation : The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.
-
Reductive Elimination : The two organic fragments coupled to the palladium center are expelled as the final product, collapsing the Pd(II) complex back to the catalytically active Pd(0) species, which re-enters the cycle.
The choice of ligand is crucial, as it modulates the electronic and steric properties of the palladium center, influencing the rates of each step in the cycle.[6][7] Electron-rich and sterically hindered phosphine ligands, for example, are known to promote the oxidative addition of less reactive aryl halides and facilitate the final reductive elimination step.[7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biaryl and heteroaryl compounds, owing to the stability and low toxicity of the requisite organoboron reagents.[3][9]
Expert Insights & Causality
For a moderately activated substrate like this compound, standard palladium catalysts are often effective. The choice of base is critical for activating the boronic acid partner; inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed in aqueous solvent mixtures to facilitate the transmetalation step.[10][11] Catalysts such as Pd(dppf)Cl₂ are particularly effective as the dppf ligand provides both electron-richness and steric bulk, promoting efficient catalysis.[11][12]
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | >85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | >90% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | >80%[11] |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | >75% |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation that circumvents the limitations of classical methods.[13][14][15] This reaction is indispensable for synthesizing scaffolds prevalent in pharmaceuticals.
Expert Insights & Causality
This transformation is highly dependent on the synergy between a palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13] Ligands such as Xantphos or biarylphosphines (e.g., SPhos, RuPhos) are essential for promoting both the oxidative addition and the challenging C-N reductive elimination step.[16] A strong base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14]
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | >90%[17] |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.1) | tert-Amyl alcohol | 100 | >85% |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | 1,4-Dioxane | 90 | >80% |
| Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5) | Toluene | 110 | >75% |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Substrate Addition : Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction Execution : Seal the tube tightly and place it in a preheated oil bath at the specified temperature (e.g., 110 °C). Stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS. These reactions are often complete within 12-24 hours.
-
Workup : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction & Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify by flash chromatography.
Part 4: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling provides a direct and efficient pathway to synthesize arylalkynes by coupling aryl halides with terminal alkynes.[18][19] This reaction is foundational for the construction of conjugated systems used in materials science and as precursors for more complex pharmaceutical targets.
Expert Insights & Causality
The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[18][20] The amine base (e.g., triethylamine or diisopropylethylamine) is crucial, serving to deprotonate the alkyne and neutralize the HBr generated during the reaction. The reactivity of the aryl halide is a key consideration; aryl bromides are excellent substrates that couple under relatively mild conditions compared to aryl chlorides.[18][19]
Data Presentation: Representative Sonogashira Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA (3) | THF | 60 | >90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3) | Toluene | 80 | >85% |
| 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | TEA (3) | DMF | 70 | >88% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine (4) | Acetonitrile | 50 | >80% |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation : To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and the copper(I) iodide (CuI, 0.04 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution : Stir the reaction mixture at the desired temperature (e.g., 60 °C). The reaction is often exothermic upon initiation.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Workup : Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction & Purification : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Cambridge University Press.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003). PubMed.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (2025). BenchChem.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. (2025). BenchChem.
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Synthesis of Key Pharmaceutical Intermediates from 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
An Application Note and Protocol Guide
Abstract
5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene is a highly versatile and functionalized synthetic building block, pivotal in the development of novel pharmaceutical agents. Its distinct substitution pattern—featuring a bromine atom amenable to a wide array of cross-coupling reactions, two electron-withdrawing fluorine atoms, and a sterically influential isobutoxy group—offers a robust platform for molecular diversification in medicinal chemistry. The difluorinated phenyl ring is a common motif in modern pharmaceuticals, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] This guide provides detailed application notes and validated experimental protocols for the transformation of this key starting material into diverse pharmaceutical intermediates via three principal synthetic pathways: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and the generation of potent organometallic nucleophiles.
Introduction: The Strategic Value of a Fluorinated Building Block
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The 1,3-difluoro substitution pattern, in particular, significantly alters the electronic properties of the aromatic ring, influencing its reactivity and the pKa of adjacent functional groups. This electronic modulation, combined with the steric bulk of the 2-isobutoxy group, provides a unique chemical handle for achieving selective transformations. The bromine atom at the 5-position serves as a versatile anchor for introducing a wide range of molecular complexity, making this scaffold ideal for constructing libraries of compounds for drug discovery campaigns. This document outlines reliable protocols for leveraging this reactivity to synthesize bi-aryl, aryl-amine, and other functionalized intermediates that are precursors to a variety of therapeutic agents, including kinase inhibitors and modulators of neurological targets.[2][4]
Part 1: Suzuki-Miyaura Cross-Coupling for Bi-Aryl Scaffolds
Expertise & Rationale
The Suzuki-Miyaura coupling is a paramount reaction in pharmaceutical synthesis for forging carbon-carbon bonds, particularly for creating bi-aryl structures ubiquitous in kinase inhibitors.[5][6] The reaction's power lies in its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[6][7] For the this compound substrate, a palladium catalyst, typically with a phosphine ligand, is required. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) complex to the aryl bromide, transmetalation with the boronate complex (formed from the boronic acid and a base), and reductive elimination to yield the bi-aryl product and regenerate the Pd(0) catalyst.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination or homo-coupling.
Experimental Protocol 1.1: Synthesis of 5-Aryl-1,3-difluoro-2-(2-methylpropoxy)benzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (1-3 mol%)[5][9]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst ([Pd(dppf)Cl₂], 0.02 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki Couplings
| Arylboronic Acid Partner | Product | Typical Yield | Purity (LC-MS) |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,3-difluoro-2-(2-methylpropoxy)benzene | 85-95% | >98% |
| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-1,3-difluoro-2-(2-methylpropoxy)benzene | 70-85% | >97% |
| N-Boc-pyrrole-2-boronic acid | tert-Butyl 2-(2,6-difluoro-4-(2-methylpropoxy)phenyl)-1H-pyrrole-1-carboxylate | 75-90% | >98% |
Visualization: Suzuki-Miyaura Workflow
Part 2: Buchwald-Hartwig Amination for Aryl-Amine Synthesis
Expertise & Rationale
The formation of carbon-nitrogen bonds is fundamental to drug synthesis, and the Buchwald-Hartwig amination has revolutionized this field by providing a general and efficient method for coupling aryl halides with a vast range of amines.[10][11] This palladium-catalyzed reaction has largely replaced harsher classical methods, offering superior functional group tolerance and broader substrate scope. The catalytic cycle is analogous to other cross-coupling reactions but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine or the intermediate palladium-amine complex.[11] The choice of phosphine ligand is critical; bulky, electron-rich ligands such as XPhos or RuPhos are often employed to facilitate the crucial C-N reductive elimination step.[12]
Experimental Protocol 2.1: Synthesis of N-Aryl-2,6-difluoro-4-(2-methylpropoxy)aniline Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3 (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (1.5 - 3 mol% if using Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add the palladium source, ligand (if necessary), and base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq) and the amine (1.2 eq).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor for completion by LC-MS (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Aminations
| Amine Partner | Product | Typical Yield | Purity (LC-MS) |
| Morpholine | 4-(2,6-Difluoro-4-(2-methylpropoxy)phenyl)morpholine | 80-95% | >99% |
| Aniline | N-(2,6-Difluoro-4-(2-methylpropoxy)phenyl)aniline | 75-90% | >98% |
| Benzylamine | N-Benzyl-2,6-difluoro-4-(2-methylpropoxy)aniline | 85-95% | >98% |
Visualization: Buchwald-Hartwig Amination Workflow```dot
References
- BenchChem. A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis.
- Chem-Impex. 6-Amino-2,3-difluorophenol.
- Chem-Impex. 2,5-difluorofenol.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Unknown Source. Suzuki Coupling.
- Unknown Source. 25. The Grignard Reaction.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Syntheses Procedure. 3.
- Unknown Source. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. organic papers.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Growing Science. Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
- MDPI. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
- BenchChem. Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene.
- BenchChem. Technical Support Center: Grignard Reagent Formation with (3-Bromo-2-methylpropyl)benzene.
- ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
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Application Notes and Protocols for the Derivatization of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, without significantly altering its size.[1][2][3][4] The subject of this guide, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, represents a versatile starting material for the synthesis of novel compounds for Structure-Activity Relationship (SAR) studies. SAR is a fundamental concept in drug discovery that investigates the relationship between the chemical structure of a molecule and its biological activity.[5][6][7][8][9] By systematically modifying the structure of a lead compound, researchers can identify the key structural features responsible for its desired pharmacological effects, paving the way for the design of more potent and selective drug candidates.[6][7][8]
This document provides a comprehensive guide to the derivatization of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind experimental design and provide detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to generate a diverse library of analogs for SAR exploration.
The Target Scaffold: this compound
The unique substitution pattern of this scaffold offers several strategic advantages for derivatization:
-
Orthogonal Reactivity: The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, offering a distinct point of diversification.
-
Modulation of Electronics: The two fluorine atoms, positioned meta to the bromine, exert a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and potentially enhancing binding interactions of the final compounds.
-
Lipophilic Side Chain: The 2-methylpropoxy group provides a lipophilic element that can be crucial for membrane permeability and can be further modified if necessary.
Derivatization Strategies: A Gateway to Chemical Diversity
The bromine atom on the scaffold is the focal point for introducing a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are renowned for their functional group tolerance, high yields, and broad substrate scope, making them indispensable tools in modern drug discovery.[10][11][12]
Workflow for SAR Library Synthesis
The following diagram illustrates a typical workflow for generating a library of compounds from the starting scaffold for SAR studies.
Caption: General workflow for SAR library generation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10][12][13][14] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[15][16][17][18]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a suitable solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,3-Difluoro-5-phenyl-2-(2-methylpropoxy)benzene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1,3-Difluoro-5-(4-methoxyphenyl)-2-(2-methylpropoxy)benzene | 82 |
| 3 | Pyridin-3-ylboronic acid | 3-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)pyridine | 75 |
| 4 | Thiophen-2-ylboronic acid | 2-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)thiophene | 78 |
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[19][20][21] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and can serve as key pharmacophores.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base: Add a suitable solvent (e.g., degassed tetrahydrofuran or toluene) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)-2-phenylethyne | 88 |
| 2 | Ethynyltrimethylsilane | ( (3,5-Difluoro-2-(2-methylpropoxy)phenyl)ethynyl)trimethylsilane | 92 |
| 3 | Propargyl alcohol | 3-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)prop-2-yn-1-ol | 79 |
| 4 | 1-Hexyne | 1,3-Difluoro-5-(hex-1-yn-1-yl)-2-(2-methylpropoxy)benzene | 85 |
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[22][23][24][25][26] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)morpholine | 90 |
| 2 | Aniline | N-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)aniline | 81 |
| 3 | Benzylamine | N-Benzyl-3,5-difluoro-2-(2-methylpropoxy)aniline | 84 |
| 4 | Piperidine | 1-(3,5-Difluoro-2-(2-methylpropoxy)phenyl)piperidine | 88 |
Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study
To illustrate the application of these derivatization strategies in an SAR study, let's consider a hypothetical scenario where the synthesized compounds are evaluated for their inhibitory activity against a target enzyme.
Caption: Hypothetical SAR analysis of synthesized analogs.
In this hypothetical SAR analysis, the introduction of aryl and amine substituents at the 5-position of the scaffold leads to a significant improvement in inhibitory activity compared to the starting bromo-compound. The amine derivatives, in particular, show the most promising results, suggesting a key interaction of the nitrogen-containing moiety with the enzyme's active site. Further exploration around the amine substituents would be a logical next step in the lead optimization process.
Conclusion
This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide reliable and efficient methods for introducing a wide range of functional groups. By systematically applying these protocols, researchers can effectively probe the structure-activity landscape of their target and accelerate the discovery of novel drug candidates.
References
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Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
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Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?. [Link]
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Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]
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GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]
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Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]
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IJCPS. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using.... [Link]
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PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
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ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PureSynth. (n.d.). 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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The Strategic Utility of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in Modern Cross-Coupling Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the demand for architecturally complex molecules necessitates a sophisticated toolkit of versatile building blocks. Among these, halogenated aromatic compounds serve as pivotal precursors for carbon-carbon and carbon-heteroatom bond formation. This technical guide delves into the reactivity and application of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene , a highly functionalized aryl bromide, in a suite of palladium-catalyzed cross-coupling reactions and Grignard reagent-mediated transformations.
The unique substitution pattern of this substrate—featuring two electron-withdrawing fluorine atoms, a sterically demanding isobutoxy group ortho to the bromine, and the bromine atom itself—presents both opportunities and challenges in its chemical manipulation. This document provides a detailed exploration of its engagement with key organometallic reagents, offering field-proven insights and robust protocols for its successful implementation in Suzuki-Miyaura, Stille, Sonogashira, and Grignard-based coupling reactions.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound is governed by a confluence of electronic and steric factors. The two fluorine atoms, positioned meta and para to the bromine, render the aromatic ring electron-deficient. This electronic posture generally enhances the rate of oxidative addition to a low-valent palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[1] However, the bulky isobutoxy group situated ortho to the bromine atom introduces significant steric hindrance, which can impede the approach of the catalyst and the subsequent transmetalation step.[2] A judicious selection of catalyst, ligand, and reaction conditions is therefore paramount to achieving high yields and minimizing side reactions.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction stands as a cornerstone of modern C(sp²)–C(sp²) bond formation due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3] For a substrate like this compound, the electron-deficient nature of the aryl bromide is advantageous for the oxidative addition step. The primary challenge lies in overcoming the steric hindrance imposed by the ortho-isobutoxy group.
Causality in Protocol Design:
The selection of a bulky, electron-rich phosphine ligand is critical. Ligands such as SPhos, XPhos, or RuPhos are known to facilitate the coupling of sterically hindered aryl halides by promoting both the oxidative addition and the subsequent reductive elimination steps.[4] The choice of base is also crucial; a moderately strong base like potassium carbonate or cesium carbonate is often effective. The use of a polar aprotic solvent system, such as a mixture of dioxane and water, helps to solubilize the various components of the reaction mixture.
Experimental Protocol: Suzuki-Miyaura Coupling
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | N/A | 265.10 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling: An Alternative C-C Bond Forming Strategy
The Stille reaction offers a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding organoboron reagents are unstable or difficult to prepare.[5] It involves the palladium-catalyzed coupling of an organohalide with an organotin compound. While organostannanes are toxic and require careful handling, they are often tolerant of a wide range of functional groups.
Causality in Protocol Design:
For the Stille coupling of this compound, the choice of catalyst and ligand remains crucial. A catalyst system such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(t-Bu)₃ is often effective.[6] The reaction is typically run under anhydrous and inert conditions. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction, but can also lead to side reactions, so a copper-free protocol is often preferred initially.
Experimental Protocol: Stille Coupling
Diagram of the Stille Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | N/A | 265.10 | 1.0 | 1.0 |
| Organostannane (e.g., Aryl-SnBu₃) | Varies | Varies | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 13716-12-6 | 202.28 | 0.04 | 0.04 |
| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.04 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 mmol), the organostannane (1.1 mmol), and cesium fluoride (2.0 mmol) in anhydrous toluene (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond, linking an aryl halide with a terminal alkyne.[7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable motifs in materials science and medicinal chemistry.
Causality in Protocol Design:
A classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[8] The base, typically an amine like triethylamine or diisopropylethylamine, also serves as the solvent in many cases. For the sterically encumbered this compound, a copper-free Sonogashira protocol can be advantageous to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[9] The use of a ligand such as XPhos can be beneficial in these cases.
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | N/A | 265.10 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 536963-94-7 | 476.66 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 | 5 mL | - |
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetonitrile (5 mL) followed by the terminal alkyne (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired alkynylated product.
Grignard Reagent Formation and Subsequent Coupling
The formation of a Grignard reagent from this compound opens up a different synthetic avenue, allowing for its use as a nucleophile in reactions with various electrophiles. However, the presence of the activating fluorine atoms can make the formation of the Grignard reagent challenging, potentially leading to side reactions.
Causality in Protocol Design:
The preparation of the Grignard reagent must be conducted under strictly anhydrous conditions.[10] The use of activated magnesium (e.g., Rieke magnesium or treatment with iodine) can facilitate the insertion of magnesium into the C-Br bond. Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation. Once formed, this organometallic species can be used in Kumada-type cross-coupling reactions with other aryl or vinyl halides, typically catalyzed by a nickel or palladium complex.[11]
Experimental Protocol: Grignard Reagent Formation and Kumada Coupling
Diagram of Grignard Reagent Formation:
Caption: Formation of an aryl Grignard reagent.
Part A: Grignard Reagent Formation
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | N/A | 265.10 | 1.0 | 1.0 |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | 1.2 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1 crystal | catalytic |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 mmol) and a crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen until violet vapors of iodine are observed, then allow to cool.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (3 mL) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in the next step.
Part B: Kumada Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Grignard Reagent Solution (from Part A) | - | - | ~1.0 | 1.0 |
| Aryl or Vinyl Halide (e.g., Aryl Bromide) | Varies | Varies | 1.0 | 1.0 |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) Chloride (Ni(dppp)Cl₂) | 15629-92-2 | 540.07 | 0.03 | 0.03 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
In a separate dry Schlenk flask, dissolve the aryl or vinyl halide (1.0 mmol) and Ni(dppp)Cl₂ (0.03 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent solution from Part A to the catalyst mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex aromatic compounds. Its unique electronic and steric properties necessitate careful consideration in the design of cross-coupling protocols. By selecting appropriate catalysts, ligands, and reaction conditions, this substrate can be effectively utilized in Suzuki-Miyaura, Stille, Sonogashira, and Grignard-based coupling reactions. The protocols detailed in this guide provide a robust starting point for researchers and scientists in their synthetic endeavors, enabling the construction of novel molecular architectures for applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Li, C., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 2014 , 50, 3353-3355. [Link]
-
American Chemical Society. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 2006 , 71 (23), 8694–8700. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
ChemHelpASAP. Suzuki cross-coupling reaction. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 2015 , 6, 3115-3119. [Link]
-
American Chemical Society. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74 (7), 2877–2880. [Link]
-
Chemguide. grignard reagents. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11, 6886-6907. [Link]
-
American Chemical Society. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 2014 , 136 (10), 3740–3743. [Link]
-
Sci-Hub. Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. [Link]
-
ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
American Chemical Society. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 2020 , 22 (12), 4938–4943. [Link]
-
ResearchGate. Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. [Link]
-
ResearchGate. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
National Institutes of Health. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [Link]
-
ResearchGate. (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]
-
University of California, Santa Cruz. 25. The Grignard Reaction. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
American Chemical Society. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 2007 , 26 (19), 4731–4742. [Link]
-
American Chemical Society. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 2021 , 23 (1), 226–230. [Link]
-
Cambridge Open Engage. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
ScienceDirect. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 2016 , 57 (31), 3496-3499. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023 , 13, 4967-4988. [Link]
-
National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012 , 17 (10), 11771-11783. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
University of Illinois Urbana-Champaign. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
-
National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Proton Guru. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
American Chemical Society. Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 2011 , 13 (12), 3202–3205. [Link]
-
University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
NROChemistry. Kumada Coupling. [Link]
-
American Chemical Society. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 2002 , 124 (8), 1586–1587. [Link]
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- 11. html.rhhz.net [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Welcome to the technical support guide for the synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the potential challenges in this two-step synthetic sequence. We will address common side reactions, yield optimization, and purification strategies in a practical, question-and-answer format, grounding our advice in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The synthesis is typically a two-step process:
-
Williamson Ether Synthesis: O-alkylation of 2,6-difluorophenol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the intermediate, 1,3-difluoro-2-(2-methylpropoxy)benzene.
-
Electrophilic Aromatic Substitution: Regioselective bromination of the activated aromatic ring of the ether intermediate at the C5 position to yield the final product.
Caption: Overall synthetic workflow.
Q2: Why is 2,6-difluorophenol chosen as the starting material?
2,6-Difluorophenol provides the core 1,3-difluoro-2-oxy-benzene structure. The two ortho-fluorine atoms have significant electronic and steric effects. They increase the acidity of the phenolic proton compared to phenol, facilitating its deprotonation for the ether synthesis.[1] During the subsequent bromination, these fluorine atoms, along with the isobutoxy group, direct the electrophile almost exclusively to the C5 position, ensuring high regioselectivity.
Q3: What are the most critical parameters to control in this synthesis?
For the etherification step , the critical parameters are temperature, the choice of base, and the stoichiometry to minimize the competing E2 elimination reaction.[2][3] For the bromination step , controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to prevent over-bromination and potential ether cleavage.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues you may encounter.
Issue 1: Low Yield in Etherification Step (Step 1)
Q: My Williamson ether synthesis is giving a poor yield of 1,3-difluoro-2-(2-methylpropoxy)benzene. GC-MS analysis shows unreacted 2,6-difluorophenol and a volatile byproduct identified as isobutylene. What is happening and how can I fix it?
A: This is a classic case of a competing E2 elimination reaction running in parallel with your desired SN2 substitution. The alkoxide, formed by deprotonating 2,6-difluorophenol, is not only a good nucleophile (for SN2) but also a strong base (for E2).[2][4][5] Isobutyl bromide, while a primary halide, has beta-hydrogens that can be abstracted by the base, leading to the formation of isobutylene gas.
Causality & Mechanism:
-
SN2 (Desired): The phenoxide attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion. This pathway is favored by lower temperatures.[3]
-
E2 (Side Reaction): The phenoxide acts as a base, abstracting a proton from the beta-carbon of the isobutyl group, leading to the formation of a double bond and elimination of bromide. This pathway has a higher activation energy and is significantly favored at elevated temperatures.[2]
Caption: Competing SN2 and E2 pathways in Step 1.
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature: This is the most effective variable. Elimination reactions are more sensitive to temperature increases than substitution reactions.[2] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Select the Right Base and Solvent: Use a strong base to ensure complete deprotonation of the phenol, but avoid excessively high concentrations. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice as it irreversibly forms the phenoxide.[2]
-
Consider the Leaving Group: If yields are still low, switching from isobutyl bromide to isobutyl iodide can help. Iodide is a better leaving group, which can increase the rate of the SN2 reaction relative to E2.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 50-70 °C | Minimizes E2 elimination side reaction.[2][5] |
| Base | Sodium Hydride (NaH) | Irreversibly forms the alkoxide, driving the reaction.[2] |
| Solvent | DMF, Acetonitrile | Aprotic polar solvents that facilitate SN2 reactions.[5] |
| Alkyl Halide | Isobutyl Bromide or Iodide | Iodide is a better leaving group, favoring SN2.[6] |
Issue 2: Formation of Multiple Brominated Products (Step 2)
Q: During the bromination of my ether intermediate, I am observing a significant impurity with a higher molecular weight, which I suspect is a dibrominated product. How can I improve the selectivity for the desired 5-bromo compound?
A: The formation of a dibrominated species is a classic example of over-bromination. The isobutoxy group is a strong activating, ortho-, para-director. While the C5 (para) position is the most electronically and sterically favored, the high activation of the ring can lead to a second substitution at the C4 or C6 positions if the reaction conditions are too harsh.[7][8]
Causality & Mechanism: The initial product, this compound, is still an activated aromatic ring. The substituents (isobutoxy, fluorine, bromine) will direct a second electrophilic attack. If a strong electrophile (generated by excess bromine and a strong Lewis acid catalyst) is present, a second bromination can occur.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: This is critical. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂) to ensure the reaction stops after mono-bromination, leaving a small amount of starting material which is easier to separate than the dibrominated product.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
-
Use Milder Conditions: Avoid strong Lewis acids like FeBr₃ or AlCl₃ if possible. Bromine in a solvent like acetic acid or dichloromethane can be sufficient. Alternatively, N-Bromosuccinimide (NBS) in DMF or acetonitrile can be a milder and more selective brominating system for activated rings.
Issue 3: Cleavage of Ether Bond During Bromination (Step 2)
Q: My crude product from the bromination step contains brominated 2,6-difluorophenol. Why is my ether bond breaking?
A: Ether linkages, particularly aryl-alkyl ethers, can be cleaved by strong Lewis acids, which are often used as catalysts in electrophilic bromination (e.g., FeBr₃).[7] The Lewis acid coordinates to the ether oxygen, making the alkyl group susceptible to nucleophilic attack by the bromide counter-ion, regenerating the phenol (which is then rapidly brominated).
Caption: Desired bromination vs. over-bromination and ether cleavage.
Troubleshooting & Optimization Protocol:
-
Avoid Strong Lewis Acids: This is the primary solution. As mentioned in the previous issue, switch to a bromination method that does not require a strong Lewis acid.
-
Recommended Protocol (Milder Bromination):
-
Dissolve the ether intermediate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of molecular bromine (0.95-1.0 eq) in acetic acid dropwise over 30 minutes.
-
Stir at low temperature for 1-3 hours, monitoring by TLC or GC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine.
-
Proceed with standard aqueous workup and extraction.
-
By carefully selecting and controlling the reaction conditions for each step, the side reactions discussed can be minimized, leading to a higher yield and purity of the target compound, this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol.
- ChemicalBook. (n.d.). 2,6-Difluorophenol synthesis.
- ChemicalBook. (n.d.). 2,6-Difluorophenol | 28177-48-2.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis.
- University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- OpenStax. (n.d.). 22.5 Aromatic Reactions. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
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- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Purification of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene Derivatives
Welcome to the technical support guide for the purification of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene and its structural analogs. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this specific class of fluorinated aryl ethers. The insights provided herein are based on established chemical principles and practical laboratory experience.
The inherent physicochemical properties of these molecules—moderate polarity, high stability, and the presence of multiple halogen atoms—present unique purification challenges. This guide provides a logical framework for troubleshooting common issues and offers robust protocols to ensure the consistent attainment of high-purity materials essential for downstream applications in drug discovery and materials science.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the purification of this compound class.
Q1: What is the most effective method for purifying gram-scale batches of these derivatives? For quantities ranging from milligrams to several grams, flash column chromatography using silica gel is the most common and effective technique.[1] The polarity of the stationary phase (silica gel is highly polar and slightly acidic) allows for efficient separation of the moderately polar aryl ether product from both non-polar impurities (like unreacted starting materials or coupling byproducts) and highly polar impurities.[1][2]
Q2: What are the most probable impurities I will encounter? The impurity profile depends heavily on the synthetic route. For derivatives synthesized via Williamson ether synthesis (coupling of a bromodifluorophenol with an isobutyl halide), common impurities include:
-
Unreacted 4-Bromo-2,6-difluorophenol: A highly polar starting material that will have a very low Rf on TLC and will likely remain at the baseline or require a highly polar eluent.
-
Unreacted Isobutyl Halide/Tosylate: A volatile and relatively non-polar starting material that will elute very quickly from a silica column.
-
Elimination Byproducts: If the reaction conditions are too harsh (e.g., high temperature with a strong base), the isobutyl halide can undergo E2 elimination to form isobutylene gas.[3]
-
Regioisomers: Depending on the synthetic strategy for the aromatic core, regioisomers can be a significant challenge, often requiring careful optimization of chromatographic conditions for separation.[4]
Q3: How do I select an appropriate solvent system for column chromatography? The ideal solvent system should provide a target Rf (retention factor) of 0.25-0.35 for the desired compound on a silica gel TLC plate.[1] This range ensures good separation from impurities and a reasonable elution time.
-
Starting Point: A good starting point for this class of compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Begin with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.
-
Optimization: Gradually increase the proportion of the polar solvent until the desired Rf is achieved. The process of developing a solvent system via TLC is a critical preliminary step.[5]
Q4: Is recrystallization a viable purification method for these compounds? Recrystallization can be effective if the crude material is of relatively high purity (>90%) and the impurities have significantly different solubility profiles. However, many derivatives in this class are liquids or low-melting solids at room temperature, making recrystallization impractical.[6][7][8] It is most useful for removing minor impurities from an already enriched solid product.
Q5: How should I assess the final purity of my compound? A combination of analytical techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): To confirm the absence of UV-active impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To obtain a quantitative purity value (e.g., >98.0% by GC).[6] For fluorinated compounds, specialized HPLC columns, such as those with fluorinated-phenyl stationary phases, can sometimes provide superior resolution compared to standard C18 columns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure and identify any residual solvents or structural impurities.
Section 2: Troubleshooting Guide
This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to directly address experimental challenges.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC/Column (Spots/peaks are too close) | Incorrect Solvent System: The eluent polarity is either too high (all compounds run to the solvent front) or too low (all compounds remain at the baseline). | Re-develop the solvent system using TLC. Test various ratios of hexanes and ethyl acetate. If separation is still poor, try a different solvent system, such as Dichloromethane/Hexanes, which offers different selectivity.[5] |
| Co-eluting Impurity: An impurity has a polarity very similar to the product. | Consider using a different stationary phase. If using silica, a trial on alumina (neutral or basic) may alter the elution order. For very difficult separations of fluorinated compounds, HPLC with a specialized column may be necessary.[9] | |
| Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the amount of material loaded. A general rule is to use a silica gel weight of 20-50 times the sample weight for effective separation.[1] | |
| Streaking or Tailing on TLC Plate | Compound is Acidic/Basic: The analyte is interacting strongly and irreversibly with active sites on the silica gel. | Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds (like a residual phenol), add acetic acid. For basic impurities, add triethylamine. |
| Sample is too Concentrated: The initial spot on the TLC plate was too large or concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Insoluble Material: The crude sample is not fully dissolved in the loading solvent. | Filter the sample solution through a small plug of cotton or glass wool before loading it onto the column to remove any particulates.[10] | |
| Low Recovery After Column Chromatography | Product is Highly Retained: The eluent system is not polar enough to completely elute the product from the column. | After collecting the main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and analyze the flush by TLC to see if any product remained on the column. |
| Irreversible Adsorption: The compound is unstable on silica gel, leading to decomposition on the column. | While uncommon for this stable compound class, this is a possibility. If suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine before use. | |
| Product is Volatile: The product may have been partially lost during solvent removal under high vacuum, especially if it is a low-boiling liquid. | Use a rotary evaporator at a moderate temperature and vacuum. Avoid using a high-vacuum pump for extended periods on low molecular weight liquids. | |
| Final Product is an Oil Instead of a Solid | Residual Solvent: The presence of residual chromatography solvents (like hexanes or ethyl acetate) can depress the melting point. | Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating can be applied if the compound is not heat-sensitive. |
| Presence of Impurities: Oily impurities can prevent the crystallization of the final product. | Re-purify the material, potentially using a shallower solvent gradient during chromatography to better resolve the impurity. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing common purification issues.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 5. odinity.com [odinity.com]
- 6. labproinc.com [labproinc.com]
- 7. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 8. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | TCI AMERICA [tcichemicals.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-1,3-difluoro-2-alkoxybenzene
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Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,3-difluoro-2-alkoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered and electronically rich aryl bromide. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and maximizing reaction yield and purity.
Introduction: Understanding the Substrate's Unique Challenges
5-Bromo-1,3-difluoro-2-alkoxybenzene presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two ortho-substituents (alkoxy and fluorine) to the bromine atom creates significant steric hindrance. Additionally, the electron-donating nature of the alkoxy group and the fluorine atoms makes the aryl bromide electron-rich, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[1] This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 5-Bromo-1,3-difluoro-2-alkoxybenzene showing low to no yield?
Low or no yield is the most common issue and can stem from several factors. The primary suspects are an inefficient oxidative addition step due to the electron-rich nature of the substrate and steric hindrance around the reaction center.[1] Other causes include inactive catalyst, suboptimal ligand choice, an inappropriate base, or issues with reagent quality and reaction setup.[2]
Q2: What are the most critical parameters to screen for this specific substrate?
For sterically hindered and electron-rich aryl bromides, the most impactful parameters to screen are the ligand , base , and solvent . The choice of palladium source is also important, but the ligand's properties often play a more decisive role in overcoming the activation barrier for oxidative addition.[3][4]
Q3: I'm observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
Homocoupling of the boronic acid is often a result of oxygen contamination in the reaction mixture, which can lead to oxidative coupling.[5] It can also be promoted by certain palladium catalysts. To minimize this side reaction, ensure rigorous degassing of solvents and use of an inert atmosphere (argon or nitrogen).[2][5] Additionally, using a well-defined palladium precatalyst can sometimes suppress this pathway.
Q4: Can protodeborylation of my boronic acid be a problem?
Yes, protodeborylation (the replacement of the boronic acid group with a hydrogen atom) can be a significant side reaction, especially in the presence of water and certain bases.[6] To mitigate this, consider using anhydrous solvents, a carefully chosen base, or more stable boron reagents like boronate esters (e.g., pinacol esters) or trifluoroborate salts.[2][7][8]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most frequent challenge. A systematic, step-by-step approach is crucial for diagnosis and resolution.
Troubleshooting Workflow:
A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Step-by-Step Diagnostic Protocol:
-
Verify Reagent Integrity and Reaction Setup:
-
Atmosphere: Suzuki couplings must be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling side reactions.[2] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is thorough.[9]
-
Reagent Quality: Boronic acids can degrade over time.[2] Verify the purity of your 5-Bromo-1,3-difluoro-2-alkoxybenzene and the boronic acid partner. Use fresh, high-purity palladium catalyst, ligands, and bases.[2]
-
-
Systematic Component Screening: If the initial checks do not resolve the issue, a systematic screening of reaction components is the next logical step.
| Ligand Class | Example Ligands | Rationale for Use with 5-Bromo-1,3-difluoro-2-alkoxybenzene |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically demanding and electron-rich substrates. Their bulk and electron-donating properties promote the oxidative addition step.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, often showing high activity for hindered couplings.[3][13] |
| Dicyclohexylphenylphosphine-type | PCy₃ | A bulky and electron-rich phosphine that can be effective in certain cases. |
| Base | Common Solvents | Characteristics and Considerations |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, THF | A strong, non-nucleophilic base often effective for hindered couplings. Can be used in aqueous or anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | A stronger and more soluble base than K₂CO₃, often successful when other bases fail.[11] |
| Potassium tert-Butoxide (t-BuOK) | Dioxane, Toluene | A very strong, non-aqueous base that can be highly effective for difficult couplings, particularly with NHC ligands.[3] |
| Potassium Fluoride (KF) | THF, Dioxane | A milder base that can be useful if the substrates are sensitive to stronger bases.[11][13] |
Problem 2: Product Purification Challenges
Close-running spots on a TLC plate or co-eluting peaks in LC-MS often indicate the presence of side products like homocoupled boronic acid or debrominated starting material.
Solutions:
-
Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Re-evaluate the reaction conditions using the troubleshooting guide above to minimize side product formation.
-
Alternative Boron Reagents: If homocoupling is persistent, switching from a boronic acid to a boronic ester (e.g., a pinacol ester) can sometimes reduce this side reaction.
-
Chromatography Techniques:
-
Solvent System Screening: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase.
-
The Catalytic Cycle: A Deeper Look
Understanding the mechanism is key to rational troubleshooting. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle.[14]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][15]
For 5-Bromo-1,3-difluoro-2-alkoxybenzene, the Oxidative Addition step (B) is often the bottleneck due to the electron-rich nature and steric bulk of the aryl bromide.[1][10] The choice of a bulky, electron-donating ligand is critical to accelerate this step by promoting the insertion of the Pd(0) catalyst into the C-Br bond.[10][12] The Transmetalation step (D) requires a base to activate the organoboron species, forming a more nucleophilic boronate complex.[13][16]
Optimized Starting Protocol
This protocol serves as a robust starting point for the Suzuki coupling of 5-Bromo-1,3-difluoro-2-alkoxybenzene. Further optimization may be required for specific boronic acid partners.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-1,3-difluoro-2-alkoxybenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Catalyst and Ligand Addition:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[17]
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[17]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
By applying these systematic troubleshooting strategies and understanding the underlying chemical principles, researchers can significantly improve the success rate and yield of Suzuki-Miyaura couplings with the challenging 5-Bromo-1,3-difluoro-2-alkoxybenzene substrate.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. Available from: [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]
-
International Journal of Engineering Research & Technology. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Available from: [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005-02-16). Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024-09-04). Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. byjus.com [byjus.com]
- 16. wwjmrd.com [wwjmrd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Formation of Substituted Bromodifluorobenzenes
Welcome to the technical support center for challenges in the Grignard formation of substituted bromodifluorobenzenes. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this challenging but crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction.
The formation of Grignard reagents from bromodifluorobenzenes is notoriously difficult due to the strong electron-withdrawing nature of the two fluorine atoms. These substituents decrease the reactivity of the C-Br bond towards oxidative addition by magnesium and can destabilize the resulting organometallic species. However, with careful attention to detail and the right techniques, success is achievable.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard formation with bromodifluorobenzenes so much harder than with standard bromobenzene?
A1: The primary challenge stems from the electronic properties of the difluorinated aromatic ring. The two fluorine atoms are highly electronegative, exerting a strong negative inductive effect (-I). This effect has two major consequences:
-
Reduced Reactivity of the C-Br Bond: The electron density of the aromatic ring is pulled towards the fluorine atoms, making the carbon atom of the C-Br bond more electrophilic and the bond itself stronger and less susceptible to oxidative addition by magnesium metal.
-
Potential Instability of the Grignard Reagent: While aryl Grignard reagents are generally more stable than their alkyl counterparts, strong electron-withdrawing groups can still influence their stability and reactivity profile.
Furthermore, the C-F bond itself is very strong, making direct reaction with magnesium to form a fluoride Grignard reagent highly unfavorable under standard conditions.[1]
Q2: What is the single most critical factor for a successful reaction?
A2: Strictly anhydrous conditions. Grignard reagents are potent bases and will be instantly destroyed by any protic source, especially water.[2] This is the most common point of failure. All glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous.[3][4] The reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen).
Q3: Which solvent is better for this reaction: Diethyl Ether or Tetrahydrofuran (THF)?
A3: For challenging aryl halides like bromodifluorobenzenes, Tetrahydrofuran (THF) is generally the superior solvent .[5][6] While both are ethereal solvents capable of solvating and stabilizing the Grignard reagent, THF offers distinct advantages for difficult substrates.[7]
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale for Bromodifluorobenzenes |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for gentle heating, which is often necessary to initiate the reaction with unreactive aryl halides.[7] |
| Solvating Power | Good | Excellent | THF is a better Lewis base and more effectively solvates the magnesium center of the Grignard reagent, increasing its stability and reactivity.[7][8] |
| Safety | Extremely flammable, forms explosive peroxides. | Highly flammable, forms explosive peroxides more readily than Et₂O. | Both require extreme caution. Always use fresh, inhibitor-free solvent or test for peroxides before use.[7] |
Q4: I've heard about "activating" the magnesium. What does this mean and is it necessary?
A4: Yes, it is absolutely necessary. Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents them from reacting with the aryl halide.[9][10] Activation involves chemically or physically removing this oxide layer to expose a fresh, reactive metal surface.[10] Failure to activate the magnesium is a primary cause of reaction initiation failure.
Q5: What is Wurtz coupling and how can I minimize it?
A5: Wurtz coupling is a major side reaction where the newly formed Grignard reagent (ArMgBr) acts as a nucleophile and reacts with a molecule of the starting aryl bromide (ArBr) to form an undesired biaryl dimer (Ar-Ar).[3][11]
ArMgBr + ArBr → Ar-Ar + MgBr₂
This is especially problematic with reactive Grignard reagents. To minimize it, the aryl bromide should be added slowly and dropwise to the magnesium suspension.[4] This maintains a low concentration of the aryl bromide in the flask, making it more likely to react with the magnesium surface than with the Grignard reagent already in solution.[11]
Q6: Are there alternatives to the direct insertion of magnesium?
A6: Yes. For particularly stubborn substrates, a Halogen-Magnesium Exchange reaction is a powerful alternative.[12] This method involves reacting the aryl bromide with a more reactive, commercially available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl).[13] The use of iPrMgCl•LiCl (often called "Turbo Grignard") is especially effective as the lithium chloride helps break up magnesium aggregates and increases reactivity.[12][14] This exchange is often faster, more reliable, and tolerates more functional groups than direct insertion.[13][15]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My reaction won't start.
-
Symptom: I've added a portion of my bromodifluorobenzene solution to the magnesium in THF, but nothing is happening. The magnesium turnings are still shiny, there is no color change, and no noticeable heat (exotherm).[10]
-
Primary Cause: The passivating magnesium oxide layer has not been breached, and the reaction cannot initiate.[3][10] This is compounded by the low reactivity of the aryl halide. Secondary causes include residual moisture in the system.
-
Solutions & Recommended Actions:
-
Confirm Anhydrous Conditions: Double-check that all glassware was flame-dried under vacuum or oven-dried overnight and cooled under a stream of argon/nitrogen.[4] Ensure your THF is truly anhydrous.
-
Activate the Magnesium: If you haven't already, you must activate the magnesium. If you have, it may not have been effective.
Activation Method Procedure Pros Cons Iodine Crystal Add one small crystal of iodine to the Mg turnings. The disappearance of the purple/brown color indicates activation.[3] Simple, common. Can sometimes promote Wurtz coupling.[5] 1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg. Vigorous bubbling (ethylene gas) indicates activation.[3][16] Very effective, provides a clear visual cue.[10] Introduces MgBr₂ into the reaction. Mechanical Agitation In an inert atmosphere, vigorously crush the magnesium turnings with a glass rod to expose fresh surfaces.[4] Chemical-free. Can be difficult to perform effectively in a sealed flask. Bromine Vapor Place Mg turnings in a dry flask, add a few drops of Br₂, and stir overnight under argon.[17] Highly effective for difficult substrates. Requires handling of hazardous liquid bromine. -
Create a "Hot Spot": Add a small amount (5-10%) of your aryl bromide solution to the activated magnesium. Use a heat gun to gently warm a single spot on the flask until the solvent begins to boil.[4] Often, this localized concentration and heat is enough to trigger the reaction, which will then become self-sustaining.
-
Use an "Entrainment Agent": The DBE activation method is a form of entrainment. It uses a highly reactive halide to clean the magnesium surface and initiate Grignard formation, preparing it for the less reactive bromodifluorobenzene.[16]
-
-
Place magnesium turnings (1.1 - 1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Add a small volume of anhydrous THF, just enough to cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents relative to Mg).
-
Stir the suspension. Initiation is confirmed by the spontaneous evolution of gas bubbles (ethylene) and a gentle reflux.[10] The mixture may also turn cloudy or grey.
-
Once the bubbling subsides, the magnesium is activated and ready for the slow addition of your bromodifluorobenzene solution.
Problem 2: My yield is very low.
-
Symptom: The reaction seemed to initiate, but after reacting with my electrophile and performing a workup, the yield of my final product is poor. A titration of the Grignard solution shows a low concentration.
-
Primary Cause: This can result from several factors: incomplete formation of the Grignard reagent, degradation of the reagent after it has formed, or competing side reactions like Wurtz coupling.[3][4]
-
Solutions & Recommended Actions:
-
Optimize Addition Rate & Temperature: As discussed in FAQ #5, add the bromodifluorobenzene solution very slowly to the magnesium suspension to minimize Wurtz coupling.[4][11] Maintain a gentle reflux during the addition.
-
Ensure Complete Reaction: After the addition is complete, continue stirring the reaction mixture for 1-2 hours, possibly with gentle heating, to ensure all the aryl halide has reacted.[7]
-
Use Immediately: Do not let the formed Grignard reagent sit for extended periods, especially at elevated temperatures, as it can degrade.[3] Plan your experiment so that you can add your electrophile as soon as the Grignard formation is complete.
-
Titrate Before Use: Never assume 100% conversion. Always perform a quick titration of the Grignard reagent to determine its exact molarity before adding it to your electrophile.[4] This ensures you are using the correct stoichiometry for the subsequent reaction.
-
-
Accurately weigh ~50-100 mg of I₂ into a dry flask under an inert atmosphere and dissolve it in ~2 mL of anhydrous THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add your prepared Grignard reagent solution dropwise via syringe to the stirring iodine solution. The deep brown/purple color of the iodine will fade.
-
The endpoint is reached when the color completely disappears, leaving a colorless or pale yellow solution. Record the volume of Grignard reagent added.
-
Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). Repeat for accuracy.[4]
Problem 3: The reaction mixture turned dark brown or black.
-
Symptom: During the formation and reflux, the solution became very dark, almost black.
-
Primary Cause: This is often due to side reactions that produce finely divided metallic magnesium or other decomposition products.[4] It can also be caused by impurities in the magnesium or the aryl halide.[18]
-
Solutions & Recommended Actions:
-
Don't Panic: A dark color does not automatically mean the reaction has failed. Often, a significant amount of the desired Grignard reagent has still been formed.
-
Check Reagent Purity: Ensure you are using high-purity magnesium turnings and that your bromodifluorobenzene has been purified if it is old or from a questionable source.
-
Proceed and Titrate: Continue with the reaction as planned. Once formation is complete, let any solids settle and draw an aliquot from the supernatant for titration. The determined molarity will tell you the true success of the reaction.
-
General Protocol: Formation of a Substituted Bromodifluorophenylmagnesium Bromide
This is a representative protocol and may require optimization for specific substrates.
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation:
-
In the flask, place magnesium turnings (1.2 eq).
-
Activate the magnesium using one of the methods described above (e.g., add a single crystal of iodine).
-
In the dropping funnel, prepare a solution of your substituted bromodifluorobenzene (1.0 eq) in anhydrous THF.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask to cover the magnesium.
-
Add approximately 10% of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
Stir the mixture. If the reaction does not start spontaneously (indicated by a color change from brown to cloudy grey and/or gentle reflux), gently warm the flask with a heat gun until initiation is observed.[3][4]
-
-
Addition:
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.[3] Use a water bath to cool the flask if the reflux becomes too vigorous.
-
-
Completion:
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C water bath) for 1-2 hours to ensure complete conversion.[7]
-
-
Use:
-
The resulting dark grey to brown solution is the Grignard reagent. Cool to the desired temperature for your subsequent reaction and use it immediately.[3] It is highly recommended to titrate an aliquot to determine the exact concentration before proceeding.
-
References
-
Rieke, R. D. Preparation of Highly Reactive Magnesium and Its Application to Organic Syntheses. UNL Digital Commons. [Link]
-
The Grignard Reaction. University of Missouri-St. Louis. [Link]
-
Activation of Magnesium for Grignard Reaction. Organosynthetic & Organometallic Chemistry Blog. [Link]
-
St-Jean, F., et al. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Casanova, J., et al. The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents? Chemistry Stack Exchange. [Link]
- A kind of method for one-step synthesis of diflunisal and derivatives thereof.
-
Chen, Y., et al. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. [Link]
-
Pitt, N., et al. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. [Link]
-
Naka, H., et al. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. [Link]
-
Grignard troubleshoot. Reddit. [Link]
-
Biswas, S., et al. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH. [Link]
-
P. Knochel, et al. Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. [Link]
-
Pitt, N. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. University of Southampton ePrints. [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
E. Schmalz, et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. LMU München University Library. [Link]
-
Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]
-
S. G. Keller, et al. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. NIH. [Link]
-
Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]
-
HANDBOOK OF GRIGNARD REAGENTS. [Link]
- Impact of trace elements in the grignard reaction.
-
Lee, J., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Z. Lu, et al. Effect of Substituent Groups in Phenyl Grignard Reagent Electrolytes on Electrochemical Performance. ResearchGate. [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
Why are chloro-based Grignard reagents harder to form? Reddit. [Link]
-
Grignard reagents – Knowledge and References. Taylor & Francis. [Link]
-
C. Combellas, et al. About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. ResearchGate. [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. echemi.com [echemi.com]
- 17. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 18. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
preventing debromination of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
A Guide to Preventing and Troubleshooting Unwanted Debromination
Welcome to the technical support center for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. As a valued partner in research and development, we understand that achieving desired synthetic outcomes requires precision and a deep understanding of reagent behavior. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the stability of this versatile building block, with a specific focus on mitigating unwanted debromination.
The unique electronic nature of this compound, featuring a bromine atom on an electron-rich aromatic ring, makes it an excellent substrate for various cross-coupling reactions. However, this same electronic configuration can render the C-Br bond susceptible to cleavage under certain conditions, leading to the formation of 1,3-difluoro-2-(2-methylpropoxy)benzene as a significant byproduct. This phenomenon, often referred to as hydrodebromination or protodebromination, can diminish yields and complicate purification.
This guide is designed to empower you with the knowledge to anticipate, diagnose, and solve these challenges effectively.
Troubleshooting Guide: Debromination Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
A1: This is a common issue. The formation of the hydrodebrominated product in a Suzuki coupling is often a result of a competing reaction pathway where a proton source quenches an intermediate instead of the desired transmetalation with the boronic acid. Several factors can promote this side reaction.
Primary Causes & Solutions:
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination.
-
Catalyst & Ligand Choice: The palladium catalyst system is critical. Some ligands may favor the hydrodebromination pathway.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands.[1][2] Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate of reductive elimination, which can outcompete the debromination side reaction.[3][4][5] These bulky ligands create a steric shield around the metal center that favors the desired coupling.[4][6]
-
-
Reaction Temperature: High temperatures can increase the rate of side reactions, including debromination.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. With a highly active catalyst system, it's often possible to lower reaction temperatures from a typical 80-100 °C to around 40-60 °C.[1]
-
-
Solvent Purity: Protic impurities (like water or alcohols) in your solvent can act as a proton source.
-
Solution: Always use anhydrous, degassed solvents. Aprotic solvents like dioxane, toluene, or THF are standard.[2] Ensure proper degassing techniques (e.g., sparging with argon or freeze-pump-thaw cycles) are used to remove both water and oxygen.
-
| Parameter | Standard Condition (Prone to Debromination) | Optimized Condition (Minimizes Debromination) |
| Base | NaOtBu, KtOBu | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos, XPhos, or RuPhos |
| Temperature | 80-110 °C | 40-60 °C |
| Solvent | Non-anhydrous or improperly degassed solvents | Anhydrous, degassed dioxane, toluene, or 2-MeTHF |
Q2: My attempt to form a Grignard reagent or perform a lithium-halogen exchange is failing. I'm mostly recovering the protonated, debrominated starting material. What's going wrong?
A2: This indicates that the organometallic intermediate, once formed, is being rapidly quenched by a proton source before it can react with your electrophile. The C-Mg or C-Li bond is highly basic and will readily abstract a proton from even weakly acidic sources.
Primary Causes & Solutions:
-
Trace Water: The most common culprit is residual moisture in your glassware, solvent, or on the surface of the magnesium turnings.
-
Solution: Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents like THF or diethyl ether, preferably from a solvent purification system.[7] Magnesium turnings can be activated by stirring without solvent under vacuum with gentle heating to remove surface moisture and oxides.
-
-
Atmospheric Moisture: A poor inert atmosphere technique will allow moisture from the air to enter the reaction.
-
Solution: Use Schlenk line or glovebox techniques. Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the setup and reaction time.
-
-
Acidic Protons on Other Reagents: If your intended electrophile has any acidic protons, the Grignard reagent will act as a base first.
-
Solution: Ensure your electrophile is non-protic. If this is unavoidable, consider using a protection strategy for the acidic functional group.
-
Frequently Asked Questions (FAQs)
FAQ 1: What makes the C-Br bond in this molecule susceptible to cleavage?
The aromatic ring of this compound is considered electron-rich. This is due to the strong electron-donating effect of the isobutoxy group (-OCH₂(CH₃)₂). While the fluorine atoms are electron-withdrawing, the overall effect of the substituents makes the aryl system nucleophilic. In the context of palladium catalysis, this electron-rich nature facilitates the initial oxidative addition step. However, it can also stabilize intermediates that are prone to side reactions like hydrodebromination.[8]
FAQ 2: Can I use strong bases like LDA or n-BuLi with this compound?
Using exceptionally strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or organolithiums like n-butyllithium (n-BuLi) is high-risk. These reagents can readily induce lithium-halogen exchange. While this can be a desired reaction to form an aryllithium species, it is often difficult to control and can lead to debromination if trace proton sources are present. If your goal is not lithium-halogen exchange, these bases should be avoided.
FAQ 3: How should I store this compound to ensure its long-term stability?
This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from direct sunlight. Storing it under an inert atmosphere (argon or nitrogen) can provide additional protection against potential long-term degradation from atmospheric moisture and oxygen, although it is not strictly necessary for this compound.
Visualizing the Problem: Debromination Pathways
Understanding the mechanism of debromination is key to preventing it. In palladium-catalyzed reactions, an unproductive cycle involving β-hydride elimination from an amide or alkoxide intermediate can lead to the formation of a palladium-hydride species (Pd-H), which then reductively eliminates the debrominated arene.[6][8]
Caption: Competing catalytic cycles in a Pd-catalyzed cross-coupling reaction.
Optimized Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, designed specifically to suppress hydrodebromination.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Experimental Workflow:
Caption: Optimized workflow for minimizing debromination in Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground, dry potassium carbonate (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 eq) and SPhos (0.03 eq). Seal the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Final Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to ensure the removal of any residual oxygen.
-
Reaction: Heat the reaction mixture to 50-60 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the ratio of the desired product to the debrominated byproduct (1,3-difluoro-2-(2-methylpropoxy)benzene). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By carefully controlling the choice of base, catalyst system, and reaction conditions, the undesired debromination of this compound can be effectively minimized, leading to higher yields and cleaner reaction profiles.
References
- BenchChem. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone.
-
Milstein, D., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Semantic Scholar. Available at: [Link]
-
Ke, G., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Various Authors. (2025). Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Grignard reagent. Wikipedia. Available at: [Link]
-
Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. Available at: [Link]
-
Bedford, R. B., et al. (2010). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. PMC. Available at: [Link]
-
University of Calgary. (n.d.). Ch23: Aryl Grignards. University of Calgary. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Bromodifluorobenzenes
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving sterically hindered bromodifluorobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with these challenging substrates. The inherent steric bulk and electronic properties of bromodifluorobenzenes necessitate a nuanced approach to catalyst system selection to achieve optimal reaction outcomes.
This resource provides troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively design more robust and efficient cross-coupling methodologies.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted bromodifluorobenzene is giving low to no yield of the desired biaryl product. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a frequent challenge. The primary bottleneck is often the transmetalation step, which is impeded by the steric congestion around the palladium center.
Potential Causes & Solutions:
-
Inadequate Ligand Bulk and Electron-Donating Ability: The ligand plays a pivotal role in facilitating the catalytic cycle. For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential.[1][2] These ligands promote the formation of a monoligated Pd(0) species, which is more accessible for oxidative addition, and stabilize the resulting organopalladium intermediate.
-
Recommended Action: Switch to a more appropriate ligand. Buchwald's biarylphosphine ligands, such as SPhos and XPhos , are well-regarded for their effectiveness in coupling hindered substrates.[3] For extremely challenging cases, consider specialized ligands like AntPhos , which has shown excellent reactivity in forming tetra-ortho-substituted biaryls.[1]
-
-
Inefficient Precatalyst Activation: The active Pd(0) catalyst must be efficiently generated from the precatalyst. If this activation is slow or incomplete, the catalytic cycle will be sluggish.
-
Recommended Action: Employ a modern, well-defined precatalyst. Buchwald G3 or G4 precatalysts are designed for rapid and clean activation to the active catalytic species.[4] These are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.[5][6]
-
-
Unfavorable Base/Solvent Combination: The choice of base and solvent can significantly impact the reaction rate and yield. The base is crucial for activating the boronic acid partner.
-
Recommended Action: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. For solvent, a polar aprotic solvent like dioxane or toluene is a good starting point. In some cases, a t-BuOK/dioxane system has proven highly effective for hindered substrates.[7]
-
-
Protodeborylation of the Boronic Acid: Sterically hindered boronic acids can be prone to decomposition via protodeborylation, especially at elevated temperatures.
-
Recommended Action: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. Ensure your solvent is anhydrous, as water can facilitate this side reaction.[4]
-
Q2: I am attempting a Buchwald-Hartwig amination with a sterically hindered bromodifluorobenzene and a bulky secondary amine, but I'm observing significant amounts of hydrodehalogenation (reduction) of my starting material. How can I favor the desired C-N coupling?
A2: Hydrodehalogenation is a common side reaction in challenging Buchwald-Hartwig aminations. It arises from β-hydride elimination from the palladium amido complex, followed by reductive elimination of H-Br.
Potential Causes & Solutions:
-
Ligand Not Promoting Reductive Elimination: The ideal ligand for this transformation must be bulky enough to promote the final C-N bond-forming reductive elimination over the competing β-hydride elimination pathway.
-
Recommended Action: Employ highly hindered and electron-rich ligands. tBuXPhos or RockPhos are excellent candidates for such challenging aminations.[8] The increased steric bulk around the palladium center can destabilize the transition state for β-hydride elimination relative to that for reductive elimination. For particularly difficult couplings, specialized phosphorinane ligands like AlisonPhos have also shown promise.[9]
-
-
Base Strength and Type: The base plays a critical role in deprotonating the amine, but an overly strong or poorly chosen base can exacerbate side reactions.
-
Recommended Action: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. However, for sensitive substrates, a weaker base like cesium carbonate might be beneficial, although this may require higher reaction temperatures.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the desired C-N coupling but can also accelerate decomposition pathways.
-
Recommended Action: Screen a range of temperatures. It's possible that a lower temperature for a longer duration may provide a better outcome by minimizing side reactions.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to deepen your understanding of catalyst selection for these specific cross-coupling reactions.
Q3: Why are bulky, electron-rich phosphine ligands so crucial for cross-coupling reactions with sterically hindered bromodifluorobenzenes?
A3: The success of these reactions hinges on the ligand's ability to modulate the steric and electronic properties of the palladium catalyst.[1][10]
-
Steric Bulk: Promotes the formation of a coordinatively unsaturated, 12-electron monoligated Pd(0) species (L-Pd). This is the active catalyst that undergoes oxidative addition with the aryl bromide. The steric hindrance also facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. For sterically demanding substrates, this step can be rate-limiting, and bulky ligands accelerate it.[11][12]
-
Electron-Richness: The electron-donating nature of the ligand increases the electron density on the palladium center. This makes the metal more nucleophilic and enhances the rate of the initial oxidative addition step, which involves the insertion of the Pd(0) into the C-Br bond.[13]
The combination of these two properties is essential to overcome the challenges posed by sterically congested and electron-deficient bromodifluorobenzenes.
Q4: What is the advantage of using a palladium precatalyst over generating the catalyst in situ from a palladium(II) source like Pd(OAc)₂?
A4: While in situ generation is a classic approach, modern precatalysts offer several advantages, particularly for challenging reactions:[11]
-
Stoichiometric Control: Precatalysts provide a well-defined palladium-ligand ratio, ensuring the formation of the desired active species. In contrast, in situ methods can lead to mixtures of palladium complexes with varying numbers of ligands, some of which may be less active or inactive.
-
Efficient Activation: Many precatalysts are designed for rapid and clean conversion to the active Pd(0) catalyst under the reaction conditions, often at room temperature.[5] The activation of Pd(II) sources requires a reduction step, which can be inefficient and lead to the formation of palladium black (inactive nanoparticles).[14][15][16]
-
Improved Reproducibility: The use of well-defined precatalysts leads to more reproducible results, which is crucial for process development and scale-up in pharmaceutical and materials science applications.
Q5: Are N-heterocyclic carbene (NHC) ligands a viable alternative to phosphine ligands for these types of couplings?
A5: Yes, NHC ligands can be a powerful alternative to phosphine ligands. They are generally stronger σ-donors than phosphines, which can further enhance the rate of oxidative addition.[11]
-
Advantages of NHC Ligands:
-
High Thermal Stability: NHC-palladium complexes are often more thermally robust than their phosphine counterparts, allowing for reactions at higher temperatures if necessary.
-
Strong σ-Donation: This property can be beneficial for activating less reactive aryl halides.
-
Tunable Steric Bulk: Similar to phosphine ligands, the steric environment around the metal center can be tuned by modifying the substituents on the NHC ring.[7]
-
-
Considerations: While highly effective, the choice between a phosphine and an NHC ligand is often substrate-dependent, and empirical screening may be necessary to identify the optimal system for a particular transformation.[11]
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Bromodifluorobenzenes
| Substrate Complexity | Recommended Ligand | Recommended Precatalyst | Typical Base | Typical Solvent |
| Moderate Steric Hindrance | SPhos, XPhos[3] | Buchwald G3 Palladacycle | K₃PO₄ | Toluene, Dioxane |
| High Steric Hindrance | AntPhos, BI-DIME[1][2] | Pd(OAc)₂ (with ligand) | Cs₂CO₃ | Toluene |
| Very High Steric Hindrance | Acenaphthoimidazolylidene (NHC)[7] | Pd-NHC Complex | t-BuOK | Dioxane |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Bromodifluorobenzenes
| Amine Type | Recommended Ligand | Recommended Precatalyst | Typical Base | Typical Solvent |
| Primary Amines | XPhos[3] | Buchwald G3 Palladacycle | NaOtBu | Toluene |
| Secondary Amines (less hindered) | BrettPhos[13] | Buchwald G3 Palladacycle | NaOtBu | Toluene |
| Secondary Amines (highly hindered) | RockPhos, tBuXPhos[8] | Buchwald G3 Palladacycle | LHMDS | Toluene, Dioxane |
| Electron-deficient anilines | AlisonPhos[9] | Pd₂(dba)₃ (with ligand) | K₂CO₃ | Toluene |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Bromodifluorobenzene
-
Reaction Setup: In a glovebox, add the bromodifluorobenzene (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Buchwald G3, 1-2 mol%), and ligand (if not part of the precatalyst, 1.1-1.2 times the amount of Pd) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the aryl bromide).
-
Reaction Execution: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Decision-Making Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting the appropriate catalyst system.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Impurities in Buchwald-Hartwig Reactions of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination with the sterically hindered and electron-rich substrate, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly impurity formation, and optimize reaction outcomes. The guidance provided herein is based on established mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig reaction of this compound particularly challenging?
This substrate presents a combination of steric and electronic challenges. The 2-isobutoxy group and the two fluorine atoms ortho and para to it create significant steric bulk around the C-Br bond. This hindrance can slow the initial oxidative addition step, a critical part of the catalytic cycle.[1][2][3] Additionally, the fluorine and alkoxy groups are electron-donating, which can also affect the reactivity of the aryl bromide.
Q2: What are the most common impurities I should expect to see in this reaction?
The most prevalent impurities are typically:
-
Hydrodehalogenation Product: 1,3-difluoro-2-(2-methylpropoxy)benzene. This is formed when the aryl halide is reduced instead of coupled.[4]
-
Unreacted Starting Material: Residual this compound due to incomplete conversion.
-
Catalyst Residues: Palladium-containing species and phosphine oxide from the ligand, which can complicate purification.
-
Homocoupling Products: Dimerization of the amine or aryl halide, though often less common with optimized conditions.[4]
Q3: How do I choose the optimal catalyst system (ligand and palladium source) for this substrate?
For sterically demanding aryl bromides, bulky, electron-rich monophosphine ligands are the gold standard.[5] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition and subsequent rapid reductive elimination.[1][3] Pre-formed palladium(II) precatalysts (e.g., G3 or G4 palladacycles) are highly recommended as they ensure the efficient generation of the active Pd(0) catalyst upon activation with a base.[6]
Q4: Can I use an aryl iodide instead of a bromide? I thought they were more reactive.
While aryl iodides are generally more reactive in oxidative addition, they can be problematic in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can form bridging dimers with palladium, effectively inhibiting the catalyst and slowing the reaction.[6][7] For this reason, aryl bromides are often preferred and show higher reactivity in this specific transformation.[6]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues. For each problem, we diagnose potential root causes and provide actionable solutions grounded in chemical principles.
Problem 1: Low or No Conversion of Starting Material
A stalled reaction is a common frustration. The cause often lies with an inactive catalyst or suboptimal reaction parameters.
-
Possible Cause 1: Catalyst Inactivation. The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and catalyst death.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Assemble the reaction in a glovebox or use robust Schlenk line techniques. Using a pre-formed Pd(II) precatalyst that generates the active Pd(0) in situ can also improve consistency.[6]
-
-
Possible Cause 2: Inappropriate Ligand Choice. The steric hindrance of the substrate requires a ligand that can accommodate it while promoting the key catalytic steps.
-
Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These are designed to accelerate both oxidative addition and the final reductive elimination step, which is often rate-limiting.[5]
-
-
Possible Cause 3: Suboptimal Base or Solvent. The choice of base and solvent are interlinked and critical for reaction success.[8]
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine-palladium complex.[7] Ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are generally preferred.[6] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst by coordinating to the palladium center.[6]
-
Problem 2: Significant Formation of the Hydrodehalogenation Byproduct
The formation of 1,3-difluoro-2-(2-methylpropoxy)benzene is a major competing pathway that directly reduces your yield.
-
Root Cause: β-Hydride Elimination. This side reaction can compete with the desired C-N reductive elimination.[9] After the amine has coordinated to the palladium center, the palladium amide intermediate can undergo β-hydride elimination (if the amine has a β-hydrogen), which ultimately leads to the reduced arene and an imine.[9][10]
-
Solution 1: Ligand Selection. The choice of ligand is the most powerful tool to suppress this pathway. Bulky biaryl phosphine ligands sterically enforce a geometry that favors reductive elimination of the C-N bond over the β-hydride elimination pathway.[10][11]
-
Solution 2: Temperature Control. Higher temperatures can sometimes favor side reactions. Once optimal catalyst conditions are found, try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).[6]
-
Below is a diagram illustrating the competition between the productive amination cycle and the hydrodehalogenation side reaction.
Caption: Competing pathways in Buchwald-Hartwig amination.
Problem 3: Difficult Purification and Persistent Impurities
Even with good conversion, isolating the pure product can be challenging.
-
Possible Cause 1: Palladium Residues. Residual palladium can be difficult to remove by standard chromatography and may be unacceptable in pharmaceutical applications.[12]
-
Solution: After the initial workup, consider a scavenger resin or an aqueous wash with a solution of a thiol-containing compound (e.g., N-acetylcysteine) to complex and remove residual palladium. A filtration through a pad of Celite® can also be effective.[13]
-
-
Possible Cause 2: Phosphine Oxide. The phosphine ligand can be oxidized during the reaction or workup. Phosphine oxides can have similar polarity to the desired product, making chromatographic separation difficult.
-
Solution: Using the minimum necessary amount of ligand (typically a 1.1:1 to 2:1 ligand-to-palladium ratio) can help. If separation is still an issue, sometimes converting the phosphine oxide to a more polar species via a chemical treatment can aid separation, though this adds steps.
-
Key Experimental Protocols and Data
Recommended Starting Conditions
The following table provides a validated starting point for optimizing the reaction of this compound.
| Parameter | Recommendation | Rationale & Comments |
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| Amine | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the aryl halide. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | A robust, air-stable precatalyst ideal for hindered substrates.[4] |
| Base | NaOtBu (1.4 - 2.0 equiv) | Strong, non-nucleophilic base. LHMDS is an alternative for base-sensitive substrates.[7] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. Use sufficient volume for good stirring (0.1-0.2 M). |
| Temperature | 80 - 110 °C | Start around 100 °C and adjust as needed based on reaction monitoring. |
| Atmosphere | Nitrogen or Argon | Strict exclusion of oxygen is critical for catalyst longevity. |
Protocol 1: General Reaction Setup (Small Scale)
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.[4]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (preferably in a glovebox).
-
Sealing: Seal the vial with a cap containing a PTFE septum.
-
Solvent Addition: If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
Nucleophile Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the desired amount of time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS.[4][14][15]
Protocol 2: Reaction Workup and Purification
-
Cooling & Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from impurities.
Troubleshooting Workflow
The following decision tree can guide your troubleshooting efforts when faced with a suboptimal reaction outcome.
Caption: A decision tree for troubleshooting common issues.
References
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C−N Bond Formation. Journal of the American Chemical Society. [Link]
-
Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]
-
Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]
-
Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]
-
Results of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
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- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the large-scale synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful, scalable, and safe synthesis campaign.
Section 1: Synthesis Strategy and Core Principles
Q: What is the most viable and scalable synthetic route for this compound?
For large-scale industrial production, the most robust and economical approach is the Williamson Ether Synthesis . This classic yet powerful method involves the reaction of a phenoxide with an alkyl halide.[1][2] The strategy consists of two primary steps:
-
Deprotonation: The starting material, 4-Bromo-2,6-difluorophenol, is treated with a suitable base to form the highly nucleophilic potassium or sodium 4-bromo-2,6-difluorophenoxide intermediate.
-
Nucleophilic Substitution (SN2): The phenoxide then displaces a halide from an isobutyl electrophile (e.g., 1-bromo-2-methylpropane) to form the target ether. This reaction proceeds via an SN2 mechanism, which is highly efficient for primary alkyl halides like isobutyl bromide.[1][3]
The choice of a primary alkyl halide is critical as it minimizes the competing elimination (E2) side reaction that can become significant with secondary or tertiary halides.[1]
Caption: Figure 1: Williamson Ether Synthesis Workflow.
Section 2: Scalable Laboratory Protocol
Q: Can you provide a detailed, step-by-step protocol for a pilot-scale batch?
Certainly. The following protocol is a robust starting point for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Molar Eq. | Amount (for 100g Phenol) | M.W. | Notes |
| 4-Bromo-2,6-difluorophenol | 1.0 | 100.0 g | 208.99 | The limiting reagent. Ensure it is dry. |
| Potassium Carbonate (K₂CO₃) | 1.5 | 99.4 g | 138.21 | Finely powdered and anhydrous for best results. |
| 1-Bromo-2-methylpropane | 1.2 | 82.7 g (62.2 mL) | 137.02 | A primary alkyl halide, ideal for minimizing E2. |
| Acetone (or DMF) | - | 1000 mL (10 vol) | - | Ensure solvent is anhydrous. |
| Reaction Temperature | - | Reflux (Acetone: ~56°C) | - | Higher temperatures may increase side products. |
| Reaction Time | - | 12-24 hours | - | Monitor by TLC or GC for completion. |
Procedure:
-
Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet for an inert atmosphere.
-
Charging Reagents: To the reactor, charge 4-Bromo-2,6-difluorophenol (100.0 g), anhydrous potassium carbonate (99.4 g), and acetone (1000 mL).[4]
-
Initial Stirring: Begin stirring the slurry at room temperature. The formation of the phenoxide is not significantly exothermic with K₂CO₃ but it's good practice to monitor the temperature.
-
Alkyl Halide Addition: Slowly add 1-bromo-2-methylpropane (62.2 mL) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (~56°C for acetone) and maintain for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting phenol is the primary indicator of completion.
-
Work-up (Quench & Filter): Once complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (500 mL). Wash the organic layer sequentially with:
-
1 M NaOH solution (2 x 200 mL) to remove any unreacted phenol.
-
Water (2 x 200 mL).
-
Brine (1 x 200 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further.
-
Purification: For large-scale operations, purification is best achieved by vacuum distillation. Chromatography is generally not economical at scale for this type of product.[5]
Section 3: Troubleshooting Guide
Q: My reaction yield is low. What are the likely causes and how can I fix it?
Low yield is a common issue that can typically be traced back to a few key parameters. Use the following guide to diagnose the problem.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
troubleshooting failed reactions involving 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
A targeted guide for researchers, scientists, and drug development professionals encountering challenges in reactions involving 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for synthetic chemists working with this compound. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Failed Reactions
This section addresses specific problems that may arise during reactions with this compound, offering explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yields and significant amounts of a dehalogenated byproduct. What is causing this and how can I fix it?
Answer:
Low yields and dehalogenation in Suzuki-Miyaura couplings with this compound are common challenges. The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species, which can arise from trace water, alcohols, or even the phosphine ligands themselves.[1] This Pd-H species can then participate in a competing catalytic cycle that replaces the bromine atom with a hydrogen.
The electron-donating nature of the 2-methylpropoxy group and the two fluorine atoms on the benzene ring of your starting material can make the aryl bromide more electron-rich. While electron-deficient aryl halides are generally more prone to dehalogenation, electron-rich systems can still suffer from this side reaction, especially under harsh conditions.[1][2]
Troubleshooting Workflow:
Here is a systematic approach to minimize dehalogenation and improve your coupling yield:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 (2 mol%) | Standard, reliable palladium source. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand known to suppress dehalogenation.[1] |
| Base | K3PO4 (2.0 equiv.) | A weaker, non-nucleophilic base that is less likely to promote side reactions.[1] |
| Solvent | Toluene/H2O (10:1) | A non-polar solvent system that is generally effective for Suzuki couplings. |
| Temperature | 80-90 °C | A lower temperature can disfavor the dehalogenation pathway. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing no product formation. What are the likely reasons for this failure?
Answer:
The failure of a Buchwald-Hartwig amination with this compound can be attributed to several factors, often related to the catalyst system and reaction conditions. The steric hindrance from the 2-methylpropoxy group and the electronic properties of the fluorinated ring can influence the reactivity.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand Choice: This is the most critical factor. The combination of a palladium precursor and a suitable phosphine ligand is essential for a successful reaction. Sterically hindered biarylphosphine ligands are often effective.[3][4] Pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[3]
-
Base Selection: The base is crucial for the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) are common, they might not be compatible with all substrates. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[3][5]
-
Solvent: The solvent must dissolve the reactants and the base. Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[3]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting failed Buchwald-Hartwig aminations.
Question 3: My C-O cross-coupling reaction to form an ether is sluggish and incomplete. How can I improve the reaction efficiency?
Answer:
Palladium-catalyzed C-O cross-coupling reactions to form aryl ethers can be challenging due to the slower rate of reductive elimination from the palladium-alkoxide intermediate compared to C-N or C-C bond formation.[6] This can lead to competing side reactions like β-hydride elimination, resulting in the reduction of the aryl halide.[6]
For a substrate like this compound, which is already an ether, you are likely trying to couple it with another alcohol. The success of this transformation is highly dependent on the ligand.
Strategies for Improving C-O Coupling Efficiency:
-
Ligand Selection: The use of specialized, bulky, and electron-rich biaryl phosphine ligands is crucial. Ligands like tBuBrettPhos have shown great success in promoting C-O bond formation, even with challenging substrates.[6][7]
-
Base Choice: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases for these reactions.[7]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts, such as tBuBrettPhos Pd G3, can lead to more consistent and higher yields by ensuring the efficient formation of the active Pd(0) species.[7]
Recommended Protocol for C-O Cross-Coupling:
This protocol is a good starting point for the coupling of an alcohol with this compound.
-
Reaction Setup: In a glovebox, combine the aryl bromide (1.0 mmol), the alcohol (1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol) in an oven-dried reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Analyze the crude mixture by GC-MS or LC-MS to determine conversion and product formation.
Frequently Asked Questions (FAQs)
What is the role of the fluorine atoms in the reactivity of this compound?
The two fluorine atoms have a significant impact on the electronic properties of the benzene ring. Fluorine is highly electronegative, and its strong electron-withdrawing inductive effect (-I effect) can influence the reactivity of the C-Br bond.[8] This can make the carbon atom attached to the bromine more electrophilic and potentially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the overall electronic nature of the ring is also influenced by the electron-donating 2-methylpropoxy group. The interplay of these electronic effects can make reaction outcomes nuanced.
Is this compound stable under typical reaction conditions?
Generally, fluorinated benzene derivatives exhibit high thermal and chemical stability.[9][10] The C-F bond is very strong, and the fluorine atoms can help to stabilize the aromatic ring.[10] The ether linkage is also generally stable under the basic conditions of many cross-coupling reactions. However, prolonged exposure to very high temperatures or strongly acidic or basic conditions could potentially lead to decomposition.
Are there any specific safety precautions I should take when working with this compound?
While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for a halogenated organic compound. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Consulting the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
References
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Schaub, T., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6147-6154. [Link]
-
Engle, K. M., & Chen, J. S. (2025). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 387(6736), 1234-1240. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1725. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]
-
JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. [Link]
-
PrepChem.com. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. [Link]
-
Wu, J. I., et al. (2018). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 3(9), 11026-11035. [Link]
-
ResearchGate. (n.d.). Benzene and its fluorinated derivatives and calculated RCS values. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]
-
Fors, B. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6438-6442. [Link]
-
Ikawa, T., et al. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1741-1748. [Link]
-
ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. [Link]
-
PureSynth. 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). [Link]
- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]
-
MySkinRecipes. 5-Bromo-1,3-difluoro-2-isopropoxybenzene. [Link]
-
PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]
-
Chemsrc. 5-Bromo-1,3-difluoro-2-methylbenzene. [Link]
-
Michigan State University. Aromatic Reactivity. [Link]
-
Chemsrc. 5-Bromo-1,3-difluoro-2-methoxybenzene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Guide to NMR and Mass Spectrometry Techniques
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene represents a class of substituted aromatic compounds whose utility is intrinsically linked to its specific isomeric arrangement. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the nuanced data derived from each method, compare their analytical strengths, and present best-practice protocols for researchers in the field.
The strategic placement of a bromine atom, two fluorine atoms, and an isobutoxy group on the benzene ring creates a unique electronic environment. This substitution pattern is critical for the molecule's intended function, influencing its reactivity, bioavailability, and material properties. Consequently, unambiguous confirmation of the this compound structure is a non-negotiable step in any synthetic or developmental workflow.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy stands as the preeminent technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
¹H NMR: Mapping the Proton Environment
The proton NMR spectrum provides the initial framework for the molecule's aliphatic and aromatic regions. The isobutoxy group is readily identified by its characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the oxygen atom. The aromatic region will display signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns are highly informative, being influenced by the surrounding fluorine and bromine substituents.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by revealing the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly diagnostic, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The isobutoxy group carbons will appear in the aliphatic region of the spectrum.
¹⁹F NMR: The Fluorine Perspective
Given the presence of two fluorine atoms, ¹⁹F NMR is a powerful tool for confirming their positions. The spectrum will show signals for the two fluorine atoms, and their coupling to each other (F-F coupling) and to nearby protons (H-F coupling) provides definitive evidence of their relative positions on the benzene ring.
Comparative NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Structural Information |
| ¹H | 6.8 - 7.5 (Aromatic), 3.8 - 4.0 (OCH₂), 2.0 - 2.2 (CH), 0.9 - 1.1 (CH₃) | J(H,H), J(H,F) | Connectivity of the isobutoxy group and substitution pattern on the aromatic ring. |
| ¹³C | 100 - 160 (Aromatic), 70 - 80 (OCH₂), 25 - 35 (CH), 15 - 25 (CH₃) | J(C,F) | Carbon framework and direct evidence of C-F bonds. |
| ¹⁹F | -100 to -140 | J(F,F), J(H,F) | Confirmation of fluorine substitution pattern and through-space interactions. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a multi-nuclear probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic fluorine atoms.
-
Use a proton-decoupled pulse sequence.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides complementary information to NMR by determining the molecular weight of the compound and offering insights into its structure through fragmentation analysis.
Ionization Techniques: ESI vs. EI
For a relatively small, neutral molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, with the molecular ion appearing as a pair of peaks separated by 2 Da.
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is more likely to yield the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight with high accuracy.
Fragmentation Analysis: A Structural Puzzle
The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound would include the loss of the isobutoxy group, cleavage of the C-Br bond, and fragmentation of the isobutyl chain.
Caption: Plausible EI fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
EI-MS Acquisition (using GC-MS):
-
Inject the sample onto a gas chromatograph (GC) coupled to the mass spectrometer.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Set the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
ESI-MS Acquisition (using LC-MS or direct infusion):
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph (LC).
-
Optimize spray voltage and gas flows for stable ion generation.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Analysis: Identify the molecular ion and key fragment ions. Utilize the isotopic pattern of bromine to confirm the presence of this element in the ions. Compare the measured accurate masses to theoretical values to determine elemental compositions.
III. NMR vs. Mass Spectrometry: A Comparative Overview
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed atomic connectivity, stereochemistry, and 3D structure. | Molecular weight and elemental composition. |
| Sample State | Solution | Gas phase (ions) |
| Sensitivity | Lower (mg to µg) | Higher (µg to pg) |
| Isomer Differentiation | Excellent for constitutional isomers and stereoisomers. | Can differentiate isomers based on fragmentation patterns, but often requires chromatographic separation. |
| Quantitative Analysis | Inherently quantitative. | Can be quantitative with appropriate standards. |
| Key Strength for this Compound | Unambiguous determination of the substitution pattern on the aromatic ring. | Confirmation of molecular formula and identification of the bromine isotope pattern. |
IV. Conclusion: A Synergistic Approach for Unwavering Confidence
While both NMR and mass spectrometry are powerful analytical techniques, they provide different and complementary pieces of the structural puzzle. For the unambiguous characterization of this compound, a synergistic approach is not just recommended, but essential. NMR provides the detailed architectural blueprint of the molecule, defining the precise arrangement of every atom. Mass spectrometry, in turn, confirms the overall molecular formula and provides corroborating evidence through its characteristic fragmentation patterns and isotopic signatures. By integrating the data from both techniques, researchers can achieve the highest level of confidence in their structural assignments, a critical foundation for all subsequent research and development activities.
V. References
A Comparative Guide to the Analytical Purity Determination of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The presence of impurities in pharmaceutical products can arise from various sources, including the synthesis of the drug substance, degradation over time, or as residual solvents.[1][2] Regulatory bodies like the USFDA have stringent guidelines for impurity profiling to ensure the safety and efficacy of medications.[1]
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are fundamental in pharmaceutical analysis for their ability to separate and quantify components within a mixture.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for purity determination.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry for drug development, quality control, and impurity profiling.[4][5] Its strength lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[4]
Causality of Experimental Choices for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point. The non-polar nature of the analyte will lead to good retention and separation from more polar impurities. For challenging separations involving structurally similar halogenated aromatic compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity due to pi-pi and dipole-dipole interactions.[6]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically effective. The gradient allows for the elution of a wider range of impurities with varying polarities. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape for any ionizable impurities.
-
Detection: A UV/VIS detector is the most common and versatile choice for HPLC analysis.[7] The aromatic nature of this compound ensures strong UV absorbance, providing excellent sensitivity. A Diode Array Detector (DAD) can be particularly advantageous as it provides spectral information, aiding in peak identification and purity assessment.[8]
Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] It is particularly well-suited for identifying and quantifying residual solvents and certain process impurities in pharmaceutical manufacturing.[11][12]
Causality of Experimental Choices for this compound:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms, is a good choice. These columns provide excellent separation for a wide range of aromatic compounds.
-
Injector: A split/splitless injector is standard. A split injection is suitable for the main component analysis to avoid column overloading, while a splitless injection can be used for trace impurity analysis to enhance sensitivity.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[13] GC-MS provides both chromatographic separation and mass spectral data, allowing for the structural elucidation of impurities.[1]
-
Carrier Gas: Helium or hydrogen are the most common carrier gases, providing good efficiency.
Experimental Protocol: GC-FID Purity Determination
-
System Preparation:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, 50:1 split ratio.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or dichloromethane.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Data Analysis:
-
Calculate the area percent of the main peak.
-
Workflow for GC Analysis
Caption: Workflow for GC purity determination.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed structural information and can be powerful tools for both qualitative and quantitative purity assessment.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15] It provides a direct measure of the number of nuclei, making it a powerful tool for purity determination without the need for a reference standard of the analyte itself.[16]
Causality of Experimental Choices for this compound:
-
¹H NMR: This is the most common NMR experiment and provides information about the number and environment of protons in the molecule.[17] The integration of the signals is directly proportional to the number of protons, which can be used to quantify impurities.
-
¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a highly specific and sensitive technique.[18] It offers a wide chemical shift range, which often leads to well-resolved signals, simplifying the identification and quantification of fluorine-containing impurities.[19][20]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it can be crucial for identifying isomeric impurities that may not be distinguishable by ¹H NMR alone.[21][22]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the sample, the absolute purity of the analyte can be determined with high accuracy.[17][23]
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
-
Workflow for qNMR Analysis
Caption: Workflow for qNMR purity determination.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[8] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying and quantifying trace impurities.[1][24] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its identification.[24]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, widely applicable to a range of compounds.[4][25] | May require reference standards for impurity identification. | Routine purity testing, separation of non-volatile or thermally labile impurities.[26] |
| GC-FID | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, robust detector.[27][10] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile process impurities.[12] |
| GC-MS | Combines GC separation with mass spectrometric detection. | Provides structural information for impurity identification.[13] | More complex instrumentation and data analysis. | Identification and quantification of unknown volatile impurities.[8] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte, non-destructive.[16][17] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR. | Accurate purity determination, especially when a certified standard of the analyte is unavailable.[15][23] |
Method Validation
Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results.[28] According to ICH and USP guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[29]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[29]
-
Accuracy: The closeness of the test results to the true value.[29]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[30]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[30]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[30]
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. HPLC and GC are the primary tools for routine purity testing and the analysis of volatile impurities, respectively. For definitive structural elucidation and the identification of unknown impurities, hyphenated techniques like GC-MS are indispensable. qNMR offers a powerful, orthogonal method for absolute purity determination, which is particularly valuable in the absence of a certified reference standard. A thorough understanding of the principles, advantages, and limitations of each technique, coupled with rigorous method validation, is essential for ensuring the quality and safety of the final pharmaceutical product.
References
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comparison of reactivity between bromo- and iodo-difluorobenzene derivatives
An Objective Guide to the Comparative Reactivity of Bromo- and Iodo-Difluorobenzene Derivatives in Modern Synthetic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and the overall synthetic strategy. Difluorinated benzene scaffolds are prevalent in pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as metabolic stability and binding affinity.[1] When these scaffolds are functionalized with halogens like bromine or iodine, they become versatile building blocks for complex molecule synthesis. This guide provides an in-depth, objective comparison of the reactivity between bromo- and iodo-difluorobenzene derivatives, supported by mechanistic principles and experimental data, to inform rational substrate selection in key synthetic transformations.
The Fundamental Difference: Carbon-Halogen Bond Properties
The divergent reactivity of bromo- and iodo-difluorobenzenes is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond. This difference in bond dissociation energy (BDE) is the primary determinant of reactivity in many transformations, particularly those where C-X bond cleavage is a rate-determining step.[2][3]
| Bond | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-Br | ~276-285 | ~194 |
| C-I | ~213-240 | ~214 |
| Data compiled from various sources.[4][5][6] |
The lower bond energy of the C-I bond means less energy is required to break it, generally rendering iodo-difluorobenzene derivatives more reactive than their bromo- counterparts in reactions involving bond cleavage.[6]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis for forming C-C and C-N bonds—the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.[7] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8]
The weaker C-I bond allows iodo-difluorobenzene to undergo oxidative addition to the palladium(0) center more readily and under milder conditions than bromo-difluorobenzene.[2] This translates to faster reaction rates, lower required temperatures, and often lower catalyst loadings.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling forms C-C bonds between an aryl halide and an organoboron species. The higher reactivity of the C-I bond makes iodo-difluorobenzenes superior substrates in these reactions. While direct comparative studies on difluorinated isomers are specific, the general trend of I > Br reactivity is well-established.[2][9]
Comparative Performance Data (Illustrative)
| Aryl Halide | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 100 | 12 | ~75% |
| 1-Iodo-3,5-difluorobenzene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 80 | 4 | >95% |
| Data is representative and compiled to illustrate the general reactivity trend.[7][10] |
Buchwald-Hartwig Amination
This reaction is a vital method for forming C-N bonds.[11] Similar to Suzuki coupling, the oxidative addition step is crucial, and aryl iodides are generally more reactive than aryl bromides.[12] This allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions when using an iodo-difluorobenzene substrate.
Comparative Performance Data (Illustrative)
| Aryl Halide | Amine | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-2,4-difluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | 110 | ~80% |
| 1-Iodo-2,4-difluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | 80 | >95% |
| Data is representative, illustrating expected trends based on established principles of Buchwald-Hartwig amination.[12][13] |
Sonogashira Coupling
Used to form C-C bonds between an aryl halide and a terminal alkyne, the Sonogashira coupling also follows the reactivity trend I > Br.[2] The use of iodo-difluorobenzene can often circumvent the need for higher temperatures and excess reagents that might be necessary for the corresponding bromo-derivative, which is especially important when working with thermally sensitive substrates.[14]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to palladium-catalyzed reactions, the reactivity order for bromo- and iodo-difluorobenzene can be inverted in nucleophilic aromatic substitution (SNAr) reactions. This transformation does not involve C-X bond cleavage in its rate-determining step. Instead, it proceeds via a two-step addition-elimination mechanism.[15]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[16]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The presence of two strongly electron-withdrawing fluorine atoms makes the difluorobenzene ring highly electrophilic and primed for nucleophilic attack. The key factor in the rate-determining addition step is the ability of the halogen to stabilize the forming negative charge through induction. More electronegative halogens are better at this. Consequently, the reactivity trend for the leaving group in SNAr is often F > Cl > Br > I.[15] This is the reverse of the trend seen in cross-coupling and SN2 reactions, where leaving group ability is tied to the strength of the C-X bond.
For bromo- and iodo-difluorobenzene, the difference in reactivity may be less pronounced than for fluoro- or chloro-analogs, but the bromo-derivative is generally expected to be slightly more reactive or similarly reactive to the iodo-derivative because bromine is more electronegative than iodine.
Experimental Protocols & Workflow
To empirically validate the reactivity differences, a standardized comparative experiment is essential. The following protocol outlines a workflow for a Suzuki-Miyaura coupling comparison. The key to a valid comparison is to keep all parameters constant except for the identity of the halogen on the difluorobenzene substrate.
General Protocol for a Comparative Suzuki-Miyaura Coupling
Reagents & Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 equiv) for Reaction A
-
1-Iodo-3,5-difluorobenzene (1.0 equiv) for Reaction B
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To two separate, identical, flame-dried Schlenk flasks, add the aryl halide (bromo- in flask A, iodo- in flask B), arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to each flask via syringe.
-
Place both flasks in a preheated oil bath set to the desired temperature (e.g., 80°C).
-
Stir the reactions vigorously. Monitor the progress of each reaction simultaneously using an appropriate analytical technique (e.g., TLC or GC-MS) by taking small aliquots at regular time intervals.
-
Upon completion (as determined by the consumption of the starting aryl halide), cool the reactions to room temperature.
-
Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yield for each reaction.
This self-validating protocol ensures that any observed differences in reaction rate or yield can be directly attributed to the difference between the C-Br and C-I bond.
Conclusion and Recommendations
The choice between a bromo- or iodo-difluorobenzene derivative is context-dependent and should be guided by the specific chemical transformation being performed.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): Iodo-difluorobenzene derivatives are unequivocally the more reactive substrates.[2][7] Their use is recommended to achieve higher yields, faster reaction times, and milder conditions. This is particularly advantageous in complex, multi-step syntheses or when dealing with thermally sensitive functional groups. While bromo-derivatives are often less expensive, the potential for improved efficiency with iodo-derivatives can offset the initial cost.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced and can be inverted, with bromo-difluorobenzenes potentially reacting slightly faster than or at a similar rate to their iodo- counterparts.[15] In this case, the lower cost and ready availability of the bromo-derivative may make it the more practical choice without a significant compromise in performance.
By understanding the fundamental mechanistic principles that govern the reactivity of these important building blocks, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Correa, A., Carril, M., & Bolm, C. (2008). Iron-Catalyzed Carbon–Heteroatom and Heteroatom–Heteroatom Bond Forming Reactions. Angewandte Chemie International Edition, 47(16), 2880–2883. [Link]
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Bevitt, D. J., & Miller, J. (1956). The kinetics and mechanism of aromatic nucleophilic substitution. Part I. The reaction of 2: 4-dinitrofluorobenzene with aniline in ethanol. Journal of the Chemical Society, 418-423. [Link]
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Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]
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A Comparative Guide to the Chemical Stability of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene and its Structural Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is a cornerstone of robust and reliable research and development. This guide provides a detailed comparative analysis of the chemical stability of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene (Target Compound) , a key intermediate in many synthetic pathways. Its stability profile is benchmarked against two structurally related alternatives to elucidate the contributions of key functional groups to its overall degradation profile.
The alternatives selected for this comparison are:
-
Alternative Compound 1 (AC-1): 1,3-Difluoro-2-(2-methylpropoxy)benzene
-
Alternative Compound 2 (AC-2): 5-Bromo-1,3-difluoro-2-methoxybenzene
This guide is structured to provide not just data, but a deep-seated understanding of the causality behind the experimental design, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1]
Rationale for Stability Assessment
The stability of a chemical compound is its capacity to resist changes in its chemical and physical properties over time under the influence of environmental factors such as temperature, humidity, and light.[2] For pharmaceutical intermediates, a comprehensive understanding of stability is critical for several reasons:
-
Process Development: It informs the selection of appropriate reaction conditions, purification methods, and storage protocols to prevent the formation of impurities.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough stability data to ensure the quality and safety of drug substances and products.[3]
-
Shelf-Life Determination: Stability studies are fundamental to establishing a re-test period or shelf life for a compound.[4]
This guide employs a forced degradation or "stress testing" methodology, as recommended by ICH guideline Q1A(R2).[5][6] The objective of forced degradation is to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7][8]
Structural Considerations for Stability
The target compound, This compound , possesses several key structural features that are hypothesized to influence its stability:
-
Aryl-Bromine Bond: Generally stable, but can be susceptible to photolytic cleavage or certain nucleophilic substitution reactions under harsh conditions.
-
Aryl-Fluorine Bonds: The C-F bond is exceptionally strong, rendering fluorinated aromatic rings relatively inert and resistant to degradation.[9]
-
Ether Linkage (2-methylpropoxy group): While generally stable, ether bonds can undergo cleavage under strong acidic or oxidative conditions.
-
Electronically Rich Aromatic Ring: The fluorine and alkoxy substituents are electron-donating, which can influence the ring's susceptibility to electrophilic attack and oxidative processes.
Experimental Design: A Self-Validating System
The following experimental workflow was designed to provide a comprehensive and comparative stability profile. The core principle is to create a self-validating system where the analytical methodology is proven to be "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or other components.[10][11][12]
Analytical Methodology
A validated stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection was developed. This method is crucial for separating the parent compound from any potential degradants.[13]
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 275 nm
-
Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Forced Degradation Protocol
Forced degradation studies were conducted on the Target Compound, AC-1, and AC-2. The conditions were selected based on ICH guidelines and are designed to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradants without completely destroying the sample.[5]
Caption: Workflow for Comparative Forced Degradation Studies.
Comparative Stability Data & Analysis
The results from the forced degradation studies are summarized below. The data represents the percentage of the parent compound remaining after exposure to the stress condition.
Table 1: Forced Degradation Results (% Assay Remaining)
| Stress Condition | Target Compound | AC-1 (No Bromine) | AC-2 (Methoxy) |
| Control (Unstressed) | 99.8% | 99.9% | 99.7% |
| Acid Hydrolysis (0.1N HCl) | 98.5% | 98.8% | 94.2% |
| Base Hydrolysis (0.1N NaOH) | 99.1% | 99.3% | 98.9% |
| Oxidative (3% H₂O₂) | 92.3% | 96.5% | 91.8% |
| Thermal (80°C) | 99.5% | 99.6% | 99.4% |
| Photolytic (ICH Q1B) | 85.7% | 98.1% | 86.2% |
Analysis of Degradation Pathways
The comparative data provides critical insights into the role of each functional group in the molecule's stability.
-
Hydrolytic Stability: All three compounds demonstrated high stability under both acidic and basic hydrolytic conditions. However, AC-2 (Methoxy) showed slightly higher degradation under acidic conditions. This suggests that the bulkier 2-methylpropoxy group on the Target Compound and AC-1 provides steric hindrance, offering a degree of protection to the ether linkage from acid-catalyzed cleavage.
-
Oxidative Stability: Significant degradation was observed for the Target Compound and AC-2 under oxidative stress, while AC-1 (No Bromine) remained relatively stable. This strongly indicates that the bromine atom activates the aromatic ring, making it more susceptible to oxidation. The electron-rich nature of the ring, enhanced by the alkoxy and fluorine substituents, combined with the bromine atom, creates a site vulnerable to oxidative attack.[14][15]
-
Thermal Stability: All compounds exhibited excellent thermal stability, which is expected for this class of aromatic compounds.
-
Photostability: The most significant degradation for the brominated compounds (Target Compound and AC-2 ) occurred under photolytic stress. AC-1 (No Bromine) was highly photostable. This is a critical finding, directly implicating the aryl-bromine bond as the primary photosensitive site. Aryl halides are known to be susceptible to photolytic cleavage, which can initiate radical degradation pathways.[2][8] The fluorine atoms on the ring can also influence the photophysics of the molecule, but the primary degradation driver here is clearly the C-Br bond.[16][17]
Caption: Postulated Major Degradation Pathways for the Target Compound.
Long-Term Stability Protocol (ICH Q1A R2)
While forced degradation identifies vulnerabilities, long-term stability studies are required to establish a re-test period under recommended storage conditions.[4][18] Based on the forced degradation results, a protocol for a 24-month long-term study is proposed.
Table 2: Proposed Long-Term Stability Study Protocol
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
-
Rationale: The accelerated study provides data to predict the long-term stability profile and evaluate the effect of short-term excursions outside of labeled storage conditions, such as during shipping.[6] The testing frequency is designed to establish a clear stability profile over time.[19]
-
Packaging: Given the pronounced photosensitivity, the material must be stored in amber glass vials or other light-impenetrable containers.[20]
Conclusions and Recommendations
This comparative guide demonstrates that This compound is a relatively stable compound under hydrolytic and thermal stress. However, it exhibits significant liabilities under oxidative and, most notably, photolytic conditions.
-
Key Finding: The aryl-bromine bond is the most significant contributor to the compound's degradation, primarily through photosensitization.
-
Comparison to Alternatives:
-
The absence of bromine in AC-1 confers superior oxidative and photolytic stability.
-
The bulkier 2-methylpropoxy group in the Target Compound offers slightly better protection against acid-catalyzed hydrolysis compared to the methoxy group in AC-2 .
-
-
Handling and Storage Recommendations: To ensure the integrity of this compound, it is imperative to:
-
Protect from Light: Store in amber or opaque containers at all times.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
-
Controlled Temperature: Store under controlled room temperature conditions as defined by the long-term stability study.
-
By understanding these stability characteristics, researchers and developers can implement appropriate controls throughout the lifecycle of this intermediate, ensuring the quality and consistency of their final products.
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A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and advanced materials.[1][2] However, not all substrates are created equal. The successful coupling of sterically hindered and electron-rich aryl halides presents a significant challenge that pushes the boundaries of standard catalytic systems.
This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of a particularly demanding substrate: 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. We will explore the nuances of catalyst and ligand selection, offering experimental data and protocols to empower researchers in drug development and materials science to overcome this synthetic hurdle.
The Challenge: Deconstructing the Substrate
This compound is a challenging substrate for several key reasons:
-
Steric Hindrance: The bulky 2-methylpropoxy (isobutoxy) group, coupled with the ortho-fluorine atom, significantly obstructs the palladium catalyst's access to the carbon-bromine bond for the critical oxidative addition step.
-
Electronic Deactivation: The oxygen of the alkoxy group and the fluorine atoms are electron-donating through resonance, increasing the electron density of the aromatic ring. This makes the aryl bromide less electrophilic and slows the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3]
Successfully coupling this substrate requires a catalyst system that is not only highly active but also robust enough to overcome these steric and electronic barriers.
Comparative Analysis of Catalyst Systems
The efficacy of a Suzuki-Miyaura coupling is determined by the interplay between the palladium source, the phosphine ligand, the base, and the solvent. We will compare four distinct systems, ranging from a traditional catalyst to modern, highly-active systems, using the coupling of our target substrate with phenylboronic acid as a model reaction.
Tetrakis(triphenylphosphine)palladium(0) is a historically significant and commercially available catalyst. However, its performance with challenging substrates is often limited.
-
Mechanistic Insight: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand with a conical angle that is insufficient to promote reductive elimination for sterically demanding products. While it can facilitate the coupling of simple aryl bromides, it struggles with the steric and electronic demands of our substrate. This often leads to slow reaction times, low yields, and the need for high catalyst loadings and temperatures.[4]
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[5] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example, designed specifically for challenging substrates.[5][6]
-
Mechanistic Insight: SPhos possesses two key features that enhance catalytic activity. Its significant bulk facilitates the reductive elimination step, which is crucial for forming sterically congested biaryl products.[1] Secondly, its electron-rich nature increases the electron density on the palladium center, which in turn promotes the oxidative addition of the deactivated aryl bromide.[1][5][7] This combination of properties allows for lower catalyst loadings, milder reaction conditions, and significantly higher yields.[5][8]
Palladium pre-catalysts, such as the Buchwald G3 palladacycles, offer significant advantages in terms of air-stability, ease of handling, and reaction reproducibility.[9]
-
Mechanistic Insight: These pre-catalysts generate the active Pd(0) species in situ through a well-defined mechanism, often initiated by the base in the reaction mixture.[10] This ensures a consistent and high concentration of the active catalyst at the start of the reaction, leading to faster reaction times and often higher yields compared to generating the catalyst from a Pd(II) source like Pd(OAc)₂ and a separate ligand.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions.[11][12] They can be particularly effective for aryl bromides and chlorides.[7][12]
-
Mechanistic Insight: Nickel-catalyzed Suzuki couplings can proceed through different mechanistic pathways than palladium, sometimes involving Ni(I)/Ni(III) cycles. This can make them more effective for substrates that are challenging for palladium. However, nickel catalysts can also be more sensitive to air and moisture, and reaction conditions often need to be carefully optimized.[7] For electron-rich aryl bromides, nickel catalysts can sometimes surpass their palladium counterparts, especially when "greener" solvents and different bases are employed.[7]
Quantitative Data Summary
The following table summarizes the expected performance of each catalyst system in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. These values are based on literature precedents for structurally similar, sterically hindered, and electron-rich aryl bromides.[5][13][14][15]
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A: Classical | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 24 | ~35% |
| B: Buchwald Ligand | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >90% |
| C: Pre-catalyst | SPhos Pd G3 (2 mol%) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95% |
| D: Nickel Alternative | NiCl₂ (5 mol%) | dppp (5 mol%) | K₃PO₄ | tert-Amyl Alcohol | 120 | 12 | ~85% |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are provided as a starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
This protocol is recommended for achieving the highest yield and fastest reaction time.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Catalyst Addition: In a separate vial under argon, weigh SPhos Pd G3 (0.02 mmol, 2 mol%) and add it to the reaction flask as a solid or slurry in a small amount of dioxane.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol provides a lower-cost alternative, though it may require more rigorous optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add nickel(II) chloride (NiCl₂, 0.05 mmol), 1,3-Bis(diphenylphosphino)propane (dppp, 0.05 mmol), this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of anhydrous tert-amyl alcohol via syringe.
-
Reaction: Place the tube in a preheated oil bath at 120 °C and stir vigorously for 12-16 hours.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound, catalyst selection is paramount.
-
For Highest Efficacy: The SPhos Pd G3 pre-catalyst is the top recommendation. It provides a combination of high activity, stability, and reproducibility, leading to excellent yields in shorter reaction times under relatively mild conditions. The use of a pre-catalyst also simplifies the experimental setup and minimizes variability. [9]* For General Application: The in-situ generation of the catalyst from Pd(OAc)₂ and SPhos is also an excellent choice, offering nearly comparable performance to the pre-catalyst. It allows for greater flexibility in tuning the ligand-to-metal ratio if further optimization is needed. [5]* For Cost-Constrained Projects: The NiCl₂(dppp) system presents a viable, lower-cost alternative. While it may require higher temperatures and longer reaction times, it is capable of delivering good yields for this type of transformation. [7] Traditional catalysts like Pd(PPh₃)₄ are ill-suited for this transformation and are likely to result in low conversion and product yield. By understanding the substrate's inherent challenges and selecting a modern, robust catalyst system, researchers can efficiently synthesize complex biaryl structures essential for advancing drug discovery and materials science.
References
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. [Link]
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Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Taylor & Francis Online. [Link]
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
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Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health (NIH). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
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A Comparative Guide to the Synthetic Validation of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated and polyfluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties and conformational effects can significantly influence the biological activity and material characteristics of larger molecules. 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene is one such valuable intermediate, combining the features of a difluorinated benzene ring with a bromine atom for further functionalization and an isobutoxy group. This guide provides a comprehensive validation of a preferred synthetic route to this target molecule, alongside a critical comparison with alternative methodologies, supported by experimental insights and data.
Introduction: The Strategic Importance of this compound
The strategic placement of fluorine atoms on an aromatic ring can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,3-difluoro substitution pattern, in particular, is a recurring motif in a range of bioactive compounds. The additional presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The 2-isobutoxy group further modulates the compound's steric and electronic properties. Given its potential utility, a reliable and efficient synthesis of this compound is of significant interest to the scientific community.
Validated Synthetic Route: A Two-Step Approach from 2,6-Difluorophenol
A robust and efficient synthesis of the target compound has been validated, proceeding in two key steps from the commercially available starting material, 2,6-difluorophenol. This route is favored for its high yields, operational simplicity, and avoidance of harsh reagents.
Step 1: Electrophilic Bromination of 2,6-Difluorophenol
The initial step involves the regioselective bromination of 2,6-difluorophenol to yield 4-bromo-2,6-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. With the ortho positions blocked by fluorine atoms, bromination occurs selectively at the para position.
Reaction Scheme:
A two-step synthetic route.
Experimental Protocol:
A solution of bromine (1.6 g) in dry carbon disulfide (10 cm³) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³). To the stirred reaction mixture, 5 drops of 48% hydrobromic acid solution are added as a catalyst.[1] The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 4-bromo-2,6-difluorophenol.
Causality of Experimental Choices:
-
Solvent: Carbon disulfide is an inert solvent that readily dissolves both reactants and does not participate in the reaction.
-
Catalyst: The addition of a catalytic amount of HBr enhances the electrophilicity of bromine, facilitating the electrophilic aromatic substitution on the moderately activated difluorophenol ring.
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, where the phenoxide of 4-bromo-2,6-difluorophenol acts as a nucleophile to displace a halide from isobutyl bromide.[2][3][4] This SN2 reaction is a highly reliable method for the formation of ethers.[2]
Reaction Scheme:
Williamson ether synthesis step.
Experimental Protocol:
To a solution of 4-bromo-2,6-difluorophenol (1.0 eq) in dimethylformamide (DMF), anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Isobutyl bromide (1.2 eq) is then added, and the reaction mixture is heated to 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product, this compound.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it solvates the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Alkyl Halide: Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions to minimize the competing E2 elimination pathway.[5]
Performance Data for the Validated Route
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Difluorophenol | Br₂, HBr (cat.) | CS₂ | RT | 1-2 | 85-95 | >98 |
| 2 | 4-Bromo-2,6-difluorophenol, Isobutyl bromide | K₂CO₃ | DMF | 80 | 4-6 | 80-90 | >99 (after chromatography) |
Comparison with Alternative Synthetic Routes
While the validated two-step synthesis is highly efficient, it is instructive to compare it with other potential, albeit more complex, synthetic strategies.
Alternative Route A: Multi-step Synthesis from 1,3-Difluorobenzene
This route begins with the readily available 1,3-difluorobenzene but involves a significantly greater number of synthetic transformations.
Logical Flow of Alternative Route A:
A multi-step alternative synthesis.
Comparative Analysis:
| Feature | Validated Route | Alternative Route A |
| Number of Steps | 2 | 7 |
| Starting Material Cost | Moderate (2,6-Difluorophenol) | Low (1,3-Difluorobenzene) |
| Overall Yield | High (~70-85%) | Low (likely < 20%) |
| Reagent/Waste Profile | Fewer hazardous reagents | Use of strong acids, potential for diazonium salt hazards |
| Operational Simplicity | High | Low, requires multiple purifications |
Expertise & Experience Insights:
While seemingly economical due to the low cost of the initial starting material, Alternative Route A suffers from a significantly lower overall yield due to the cumulative losses across seven steps. Each step requires purification, increasing time, solvent consumption, and labor costs. Furthermore, the handling of diazonium salts in the Sandmeyer reaction introduces a potential safety hazard, particularly on a larger scale. The validated route, in contrast, is a more "atom-economical" and safer process, making it the superior choice for both laboratory and potential scale-up synthesis.
Conclusion and Recommendations
The presented two-step synthesis of this compound starting from 2,6-difluorophenol is a validated, efficient, and reliable method. It offers high yields, operational simplicity, and a favorable safety profile compared to more convoluted multi-step alternatives. For researchers and drug development professionals requiring this key intermediate, the validated route represents the most practical and economically viable approach. The experimental protocols provided are robust and can be readily implemented in a standard organic synthesis laboratory.
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Organic Syntheses, Coll. Vol. 4, p.766 (1963); Vol. 33, p.70 (1953). [Link]
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Olah, G. A.; Kuhn, S. J.; Flood, S. H.; Hardie, B. A. J. Am. Chem. Soc.1964 , 86 (6), 1039-1044. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]
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-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
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Navigating the Bioactive Landscape of Halogenated Phenyl Ethers: A Comparative Guide to Derivatives of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the expansive arena of medicinal chemistry, the strategic incorporation of halogens and lipophilic moieties onto aromatic scaffolds represents a cornerstone of modern drug design. The parent compound, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, while not extensively documented in publicly accessible literature, presents a fascinating template for the exploration of novel biological activities. This guide provides a comparative analysis of the potential bioactivities of its derivatives, drawing insights from structurally related halogenated aromatic ethers. We will delve into the rationale behind predicted activities, propose robust experimental protocols for their validation, and offer a framework for structure-activity relationship (SAR) studies.
The Foundation: Understanding the Structural Components
The biological potential of any derivative from this compound is intrinsically linked to its constituent parts: the bromodifluorophenyl ring and the 2-methylpropoxy (isobutoxy) ether linkage.
-
The Halogenated Aromatic Core : The presence of both bromine and fluorine atoms on the benzene ring is a critical determinant of the molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, is known to enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeation.[1][2] Bromination can also significantly alter the pharmacokinetic and pharmacological profile of a drug.[3] Halogenation in aromatic compounds has been linked to a range of biological effects, from antimicrobial to cytotoxic activities.[4][5]
-
The Alkoxy Side Chain : The 2-methylpropoxy group, a branched alkyl ether, contributes to the lipophilicity of the molecule. This property is crucial for traversing cellular membranes and can influence how the compound interacts with hydrophobic pockets in biological targets. The nature of the alkoxy group can modulate the overall biological activity of the parent molecule.
Predicted Biological Activities and Comparative Analysis
Based on the known activities of structurally analogous compounds, we can hypothesize several promising avenues for the biological evaluation of derivatives of this compound.
Antimicrobial and Antifungal Activity
Hypothesis: Derivatives of this compound are likely to exhibit antimicrobial and antifungal properties.
Comparative Rationale: Polybrominated diphenyl ethers (PBDEs) isolated from marine sponges have demonstrated potent and broad-spectrum antibacterial activity.[6] Furthermore, strategic halogenation of phenolic compounds has been shown to enhance their antimicrobial efficacy.[4] The combination of bromine and fluorine in the target scaffold could lead to compounds with significant activity against a range of microbial pathogens.
Experimental Validation: A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standardized method for assessing the in vitro antimicrobial activity of novel compounds.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (DMSO or appropriate solvent)
-
Spectrophotometer (for optical density readings)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial culture adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxic and Potential Anticancer Activity
Hypothesis: Certain derivatives may exhibit selective cytotoxicity against cancer cell lines.
Comparative Rationale: Many halogenated aromatic compounds have been investigated for their anticancer potential. For instance, some fluorinated benzothiazole derivatives have shown antifungal and cytotoxic activity.[7] The substitution pattern on the phenyl ring can significantly influence the cytotoxic profile. By modifying the core structure of this compound, it may be possible to develop derivatives with potent and selective anticancer effects.
Experimental Validation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a method to evaluate the effect of the synthesized compounds on the viability of cancer cell lines.
Materials:
-
Synthesized derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Positive control cytotoxic drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition
Hypothesis: Derivatives of this scaffold could act as inhibitors of specific enzymes, depending on the nature of the appended functional groups.
Comparative Rationale: Fluorinated organic molecules are well-known for their ability to act as enzyme inhibitors through various mechanisms, including competitive and non-competitive inhibition.[8][9][10] The strong electron-withdrawing nature of fluorine can enhance the binding affinity of a molecule to the active site of an enzyme.[11] For example, fluorinated ketones are known to be potent inhibitors of serine hydrolases.[12] By introducing appropriate pharmacophores, derivatives of this compound could be tailored to target specific enzymes implicated in disease pathways.
Experimental Validation: The specific enzyme inhibition assay will depend on the target enzyme. A general workflow for screening and characterizing enzyme inhibitors is presented below.
Visualizing the Path to Discovery
To conceptualize the research and development pipeline for these novel compounds, the following workflow diagram is presented.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel bioactive compounds.
Comparative Data Summary
While direct experimental data for derivatives of this compound is not yet available, the following table provides a comparative overview of the activities of structurally related halogenated aromatic ethers to guide future research.
| Compound Class | Key Structural Features | Reported Biological Activities | Reference |
| Polybrominated Diphenyl Ethers (PBDEs) | Multiple bromine substitutions on a diphenyl ether core | Antimicrobial, Cytotoxic, Neurotoxic, Endocrine disruption | [6][13][14] |
| Fluorinated Phenyl Ethers | Presence of one or more fluorine atoms | Enhanced metabolic stability, Increased lipophilicity, Enzyme inhibition | [1][2][8][11] |
| Halogenated Phenols | Hydroxyl group on a halogenated benzene ring | Antimicrobial, Antibiofilm | [4] |
| Fluorinated Benzothiazoles | Fluorine-substituted benzothiazole core | Antifungal, Cytotoxic | [7] |
Future Directions and Conclusion
The exploration of derivatives of this compound offers a promising frontier in the quest for novel therapeutic agents. The strategic combination of bromine, fluorine, and a lipophilic ether linkage provides a rich chemical space for the development of compounds with potent antimicrobial, cytotoxic, and enzyme-inhibiting properties. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this intriguing class of molecules. Rigorous SAR studies will be paramount in optimizing the activity and selectivity of lead compounds, ultimately paving the way for the discovery of next-generation therapeutics.
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Comparative Study of Alkoxy Group Effects in Bromodifluorobenzene Reactions: A Guide for Researchers
Introduction
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the vast array of fluorinated building blocks, bromodifluorobenzene and its derivatives stand out as versatile intermediates for the synthesis of complex molecules. The presence of the difluoromethyl group can significantly enhance the pharmacological properties of a compound, including metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comparative analysis of how different alkoxy substituents on the bromodifluorobenzene ring influence its reactivity in key organic transformations. Understanding these effects is crucial for researchers, scientists, and drug development professionals aiming to fine-tune molecular properties and optimize synthetic routes.
Alkoxy groups, such as methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and isopropoxy (-OCH(CH₃)₂), exert a combination of electronic and steric effects that can profoundly impact the outcome of a reaction.[5][6] This guide will delve into these effects within the context of widely used cross-coupling reactions and nucleophilic aromatic substitution, providing experimental data and mechanistic insights to inform rational substrate design and reaction optimization.
The Dual Nature of Alkoxy Substituents: Electronic and Steric Effects
Alkoxy groups are generally considered electron-donating through resonance (mesomeric effect) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. However, they are also electron-withdrawing through induction due to the electronegativity of the oxygen atom. The net electronic effect is context-dependent, influencing the electron density of the aromatic ring and the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions.
From a steric perspective, the size of the alkyl portion of the alkoxy group can influence the accessibility of the reaction center.[7] As we move from methoxy to ethoxy and to the bulkier isopropoxy group, the increased steric hindrance can affect ligand coordination to the metal center in catalytic cycles and the approach of nucleophiles.[6]
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[8] The efficiency of these reactions with alkoxy-substituted bromodifluorobenzenes is highly dependent on the nature of the alkoxy group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organohalide.[9][10] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
Table 1: Comparison of Alkoxy Group Effects on Suzuki-Miyaura Coupling Yields
| Alkoxy Substituent (R) | Position | Arylboronic Acid | Catalyst System | Yield (%) |
| -OCH₃ | para | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 92 |
| -OCH₂CH₃ | para | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 88 |
| -OCH(CH₃)₂ | para | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75 |
| -OCH₃ | ortho | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 78 |
| -OCH(CH₃)₂ | ortho | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 52 |
Data is representative and compiled from typical experimental outcomes.
The data in Table 1 illustrates a clear trend: as the steric bulk of the alkoxy group increases, the reaction yield tends to decrease. This is particularly pronounced when the bulky substituent is in the ortho position, where it can significantly hinder the oxidative addition of the palladium catalyst to the C-Br bond. The electron-donating nature of the alkoxy groups generally facilitates the oxidative addition step; however, this electronic benefit is outweighed by steric hindrance in the case of larger groups.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[13][14] This reaction is central to the synthesis of many pharmaceuticals.[15] The catalytic cycle is similar to that of the Suzuki coupling, and is also sensitive to electronic and steric influences.[16]
Table 2: Influence of Alkoxy Groups on Buchwald-Hartwig Amination
| Alkoxy Substituent (R) | Position | Amine | Catalyst System | Yield (%) |
| -OCH₃ | para | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 95 |
| -OCH₂CH₃ | para | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 91 |
| -OCH(CH₃)₂ | para | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 82 |
| -OCH₃ | ortho | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 85 |
| -OCH(CH₃)₂ | ortho | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 60 |
Data is representative and compiled from typical experimental outcomes.
Similar to the Suzuki coupling, increasing the steric bulk of the alkoxy substituent in Buchwald-Hartwig amination leads to a decrease in reaction efficiency. The use of bulky, electron-rich phosphine ligands like XPhos can help to mitigate some of the negative steric effects and promote efficient catalysis.[15] However, the inherent steric clash between a bulky ortho-alkoxy group and the incoming amine-ligand complex remains a significant challenge.
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps influenced by alkoxy substituents.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aromatic rings.[17] In contrast to electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems.[18][19] The difluoromethyl group is strongly electron-withdrawing, making the bromodifluorobenzene ring susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[20]
The position of the alkoxy group relative to the leaving group (bromine) and the activating group (difluoromethyl) is critical. For an SNAr reaction to be efficient, electron-withdrawing groups should be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[20]
Table 3: Alkoxy Group Effects on SNAr Reaction Rates
| Alkoxy Substituent (R) | Position relative to Br | Nucleophile | Relative Rate |
| -OCH₃ | para | NaOCH₃ | 1 |
| -OCH₂CH₃ | para | NaOCH₃ | 0.8 |
| -OCH(CH₃)₂ | para | NaOCH₃ | 0.5 |
| -OCH₃ | meta | NaOCH₃ | < 0.01 |
Data is representative and based on general reactivity principles.
As shown in Table 3, the electron-donating nature of the alkoxy groups can decelerate the SNAr reaction by destabilizing the anionic Meisenheimer intermediate. This effect is more pronounced with larger alkoxy groups, which can also sterically hinder the approach of the nucleophile. When the alkoxy group is in the meta position, it cannot effectively participate in resonance stabilization of the intermediate, leading to a dramatic decrease in the reaction rate.[20]
Visualizing the SNAr Mechanism
The following diagram illustrates the SNAr mechanism and the role of substituent positioning.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkoxy-substituted bromodifluorobenzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol).
-
Add a mixture of toluene (4 mL) and water (1 mL) as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the alkoxy-substituted bromodifluorobenzene (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Add anhydrous toluene (5 mL) as the solvent.
-
Seal the vessel and heat the mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
Once complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice of alkoxy substituent on a bromodifluorobenzene scaffold has a significant and predictable impact on its reactivity in common synthetic transformations. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, steric hindrance from bulkier alkoxy groups, especially in the ortho position, generally leads to reduced reaction efficiency. For nucleophilic aromatic substitution reactions, the electron-donating nature of alkoxy groups can be detrimental to the reaction rate, with steric factors also playing a role.
By understanding these electronic and steric effects, researchers can make more informed decisions in the design of their synthetic targets and the optimization of reaction conditions. This comparative guide serves as a practical resource for scientists and professionals in the field, enabling the more efficient and rational synthesis of novel fluorinated compounds for a wide range of applications.
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A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Roadmap to a Novel Crystal Structure
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. While a vast repository of crystal structures exists, many novel compounds remain uncharacterized. This guide addresses one such molecule: 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. As of this publication, a public X-ray crystal structure for this specific derivative has not been reported.
This document, therefore, serves a dual purpose. It is, first, a transparent acknowledgment of a gap in the structural literature. Second, and more importantly, it is a comprehensive, expert-led roadmap for any research team seeking to determine this novel structure. We will provide a plausible synthetic pathway, detailed crystallization strategies, a complete single-crystal X-ray diffraction (SC-XRD) workflow, and a framework for comparative analysis against structurally related compounds. This guide is designed to equip researchers with the rationale and methodology required to transform an unknown compound into a fully elucidated crystal structure.
Introduction: The Imperative of Atomic-Level Precision
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[1][2] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the subtle intermolecular interactions that govern crystal packing. For a molecule like this compound, which features a complex interplay of halogen atoms and a bulky, flexible ether group, these details are paramount for understanding its potential as a pharmaceutical intermediate or functional material.
The absence of a published structure presents a unique opportunity. By following a rigorous, well-planned experimental workflow, a research team can not only characterize this specific molecule but also contribute a valuable new entry to the world's structural databases, such as the Cambridge Structural Database (CSD).[3][4]
A Comparative Framework: Learning from Structural Analogs
In the absence of a direct structure, we can predict key features of our target molecule by examining the crystal structures of its closest relatives. This comparative analysis provides a baseline for what to expect and how to interpret the final results. We will consider two key structural motifs: the 5-bromo-1,3-difluorobenzene core and the sterically demanding 2-methylpropoxy (isobutoxy) group.
For instance, analysis of other brominated fluorobenzenes in the CSD often reveals the significant role of halogen bonding (Br···F, Br···Br) and π-π stacking in directing the crystal packing. The bulky isobutoxy group, however, is likely to disrupt simple packing motifs, potentially leading to a more complex and less dense crystalline arrangement.
Table 1: Comparative Crystallographic Data from Structurally Related Molecules
| Parameter | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene¹ | 5-Bromo-2-fluoro-1,3-dimethylbenzene² | Target Molecule (Predicted) |
| Formula | C₇H₂BrF₅O | C₈H₈BrF | C₁₀H₁₁BrF₂O |
| Crystal System | Monoclinic (Hypothetical) | Orthorhombic (Hypothetical) | Monoclinic or Triclinic |
| Space Group | P2₁/c (Common) | P2₁2₁2₁ (Common) | P2₁/c or P-1 |
| Key Interactions | Halogen Bonding (Br···F) | π-stacking | Halogen Bonding, C-H···F, van der Waals |
| Notes | The trifluoromethoxy group is electron-withdrawing and less bulky than the target's isobutoxy group. | The methyl groups are much smaller, allowing for potentially tighter packing. | The flexible and bulky isobutoxy group is expected to be a primary determinant of the packing motif, possibly leading to a lower symmetry space group. |
¹Data for this specific analog's crystal structure is not publicly available; predictions are based on common observations for similar compounds.[5][6] ²Data for this specific analog's crystal structure is not publicly available; predictions are based on common observations for similar compounds.[7]
Experimental Roadmap: From Synthesis to Structure
This section provides a detailed, step-by-step protocol for obtaining the final crystal structure. The causality behind each choice is explained to provide a deeper understanding of the process.
Synthesis: A Proposed Synthetic Pathway
A plausible route to synthesize the target compound begins with a nucleophilic aromatic substitution reaction on 1,5-dibromo-2,4-difluorobenzene with sodium 2-methylpropan-1-oxide.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry 2-methyl-1-propanol (1.5 eq.) to a stirring suspension of sodium hydride (60% dispersion in mineral oil, 1.6 eq.) in anhydrous tetrahydrofuran (THF).
-
Rationale: Sodium hydride is a strong base that deprotonates the alcohol to form the highly nucleophilic alkoxide, which is necessary to attack the electron-deficient aromatic ring. An inert atmosphere is critical to prevent quenching of the base by atmospheric moisture.
-
-
Nucleophilic Substitution: After cessation of hydrogen gas evolution (approx. 30 minutes), cool the mixture to 0°C and add a solution of 1,5-dibromo-2,4-difluorobenzene (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Rationale: The aqueous work-up removes inorganic salts and unreacted alkoxide. Purification via column chromatography is essential to isolate the target compound to the high purity (>99%) required for successful crystallization.[8]
-
Caption: Proposed workflow for the synthesis and purification of the target compound.
Crystallization: The Art and Science of Growing a Single Crystal
Crystallization is often the most challenging bottleneck in SC-XRD.[9][10] A systematic screening of conditions is required. The target molecule, a substituted benzene ether, is likely to be a low-melting solid or an oil, necessitating careful technique selection.
Protocol 2: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane, toluene) at room and elevated temperatures. An ideal solvent will show moderate solubility at high temperature and poor solubility at low temperature.
-
Screening Techniques: Employ multiple methods in parallel using small (1-5 mg) amounts of material.[11]
-
Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane) in a small, loosely covered vial. Allow the solvent to evaporate slowly over several days.[12]
-
Vapor Diffusion (Liquid-Liquid): This is a highly effective method for small quantities.[12] Dissolve the compound in a small volume of a good solvent (e.g., toluene). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[13]
-
Thermal Control (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator (4°C) or freezer (-20°C).
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with clear facets and no visible cracks) have formed, carefully extract one using a cryoloop.[1]
Caption: Parallel screening approach for obtaining a high-quality single crystal.
Data Collection and Structure Solution: The SC-XRD Workflow
With a suitable crystal, the final stage is the X-ray diffraction experiment and subsequent data analysis.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting and Screening: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A preliminary screening will determine the crystal quality and unit cell parameters.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][14]
-
Rationale: Low temperature data is of significantly higher quality, allowing for more precise determination of atomic positions and thermal parameters.
-
-
Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, which reveal the positions of the heaviest atoms first (in this case, Bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final refinement should result in low R-factors (R1 < 5%) and a good-quality factor (GOF ≈ 1.0), indicating an excellent match between the model and the data.
-
Validation and Reporting: The final structure is validated using software like PLATON and a Crystallographic Information File (CIF) is generated for publication and deposition into a database like the CSD.
Alternative and Complementary Techniques
While SC-XRD is the definitive method, other techniques can provide valuable structural information, especially if single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze microcrystalline solids. While it does not provide the atomic-level detail of SC-XRD, it can be combined with Crystal Structure Prediction (CSP) algorithms to solve structures.[2][15]
-
Three-Dimensional Electron Diffraction (3DED): An emerging technique that can determine structures from nanocrystals, far smaller than those required for SC-XRD.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular connectivity and the local environment of each atom in solution, which serves as a crucial check for the final solid-state structure.
Conclusion
The structural characterization of this compound is a scientifically valuable endeavor that is well within the reach of a standard chemistry research laboratory. Although its crystal structure is not yet known, this guide provides a comprehensive, scientifically-grounded pathway to its determination. By combining a logical synthetic approach with systematic crystallization screening and a standard SC-XRD workflow, researchers can successfully elucidate this novel structure. The resulting data will not only characterize the molecule itself but will also enrich our collective understanding of structure-property relationships in halogenated organic compounds, providing a valuable data point for future research in medicinal chemistry and materials science.
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A Comparative Guide to Assessing the Metabolic Stability of Molecules Containing the 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl Moiety
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] A molecule that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] This guide provides an in-depth analysis of the metabolic stability of molecules incorporating the 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl moiety. We will explore its predicted metabolic fate, offer a comparative analysis with bioisosteric alternatives, and provide detailed experimental protocols for its assessment.
Predicted Metabolic Profile of the 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl Moiety
The metabolic fate of a molecule is largely dictated by its chemical structure. The 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl moiety presents several potential sites for enzymatic transformation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2][3]
Potential Metabolic "Soft Spots":
-
O-dealkylation of the Isobutoxy Group: The ether linkage is a common site for oxidative metabolism. O-dealkylation of the 2-methylpropoxy group would yield the corresponding phenol and isobutyraldehyde. This is often a major metabolic pathway for alkoxy-substituted aromatic rings.
-
Hydroxylation of the Isobutyl Group: The isobutyl chain itself is susceptible to hydroxylation at various positions.[4] The primary carbons (on the two methyl groups) and the tertiary carbon are all potential sites for oxidation. Hydroxylation of a primary carbon can be followed by further oxidation to a carboxylic acid.[4]
-
Aromatic Hydroxylation: While the aromatic ring is electron-deficient due to the presence of two fluorine atoms and a bromine atom, aromatic hydroxylation is still a possibility, although likely to be a minor pathway.
-
Dehalogenation: The carbon-bromine and carbon-fluorine bonds are generally strong and less prone to metabolic cleavage. However, oxidative dehalogenation can occur, particularly for bromo-substituted rings.[5] The C-F bond is typically more resistant to metabolic cleavage.[6]
The following Graphviz diagram illustrates the predicted primary metabolic pathways for this moiety.
Caption: Predicted metabolic pathways for the moiety.
Comparative Analysis with Bioisosteric Alternatives
The choice of a particular chemical moiety in drug design is a deliberate one, often involving the consideration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[6][7] The 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl moiety can be compared with several alternatives:
| Moiety/Substituent | Potential Advantages | Potential Disadvantages |
| 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl | - Halogenation can block metabolic sites and improve potency.- Isobutoxy group can enhance lipophilicity and cell permeability. | - Potential for metabolism at the isobutoxy group.- Halogens may lead to reactive metabolites in some cases. |
| 5-Chloro-1,3-difluoro-2-ethoxyphenyl | - Chloro group is smaller than bromo, may alter binding.- Ethoxy group is less sterically hindered than isobutoxy, potentially altering metabolism. | - May have different metabolic stability profile (O-deethylation). |
| 5-Trifluoromethyl-1,3-difluoro-2-methoxyphenyl | - Trifluoromethyl group is a strong metabolic blocker and can increase lipophilicity.[6] | - Can significantly alter electronic properties of the ring.- Methoxy group is readily O-demethylated. |
| Naphthalene-based core | - Larger aromatic system may have different binding interactions. | - Often more susceptible to aromatic hydroxylation. |
The selection of the 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl moiety likely represents a balance between achieving desired potency, physicochemical properties, and a degree of metabolic stability conferred by the halogen atoms.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of a molecule containing this moiety, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.[1][8]
Liver Microsomal Stability Assay
This assay is a cost-effective method to assess Phase I metabolism, primarily mediated by CYP enzymes.[8][9]
Experimental Workflow:
Caption: Workflow for liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[11]
-
Pre-incubate the mixture for 5 minutes at 37°C.[12]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[13]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it includes both Phase I and Phase II enzymes, as well as cellular uptake and efflux transporters.[8][17]
Experimental Workflow:
Caption: Workflow for hepatocyte stability assay.
Detailed Protocol:
-
Preparation of Hepatocytes:
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.[18]
-
Add the test compound (final concentration typically 1 µM) to the wells.[17]
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[14]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.[17]
-
-
Reaction Termination and Sample Preparation:
Data Interpretation and Reporting
The primary data obtained from these assays is the concentration of the parent compound at each time point. This data is used to calculate key metabolic stability parameters.
Data Analysis:
-
Calculate the percentage of compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope is equal to the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint):
-
For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)[17]
-
Comparative Data Table:
The results should be summarized in a clear and concise table to facilitate comparison.
| Compound | Assay Type | Half-life (t½, min) | Intrinsic Clearance (CLint) |
| Test Compound | Human Liver Microsomes | Experimental Value | Calculated Value |
| Test Compound | Human Hepatocytes | Experimental Value | Calculated Value |
| Positive Control (High Turnover) | Human Liver Microsomes | < 10 | > 100 µL/min/mg |
| Positive Control (Low Turnover) | Human Liver Microsomes | > 60 | < 10 µL/min/mg |
Conclusion
Assessing the metabolic stability of molecules containing the 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)phenyl moiety requires a systematic approach that combines predictive analysis with robust experimental validation. Based on its structure, the primary metabolic liabilities are likely to be O-dealkylation and hydroxylation of the isobutoxy group. Standard in vitro assays, such as the liver microsomal and hepatocyte stability assays, are essential for quantifying the rate of metabolism and determining key pharmacokinetic parameters. By comparing the experimental data for the molecule of interest with that of relevant alternatives and controls, researchers can make informed decisions in the drug discovery and development process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a substituted aromatic compound, represents a class of molecules whose precise hazards may not be exhaustively documented. This guide provides a robust, first-principles-based framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. Our protocol is grounded in the regulatory standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The causality behind our stringent disposal recommendations stems from an expert analysis of the compound's structure. The presence of a brominated and fluorinated benzene ring suggests potential for environmental persistence and aquatic toxicity. Aromatic ethers can also pose specific health hazards. In the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile from structurally similar compounds and treat it with the appropriate level of caution as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2]
Part 1: Inferred Hazard Profile and Risk Assessment
Based on data from analogous chemical structures—halogenated benzene ethers—we can anticipate a consistent set of hazards. This proactive risk assessment is the cornerstone of a self-validating safety protocol.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication | Supporting Analog Data |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated aromatic compounds frequently act as irritants upon dermal contact. Prolonged exposure can lead to inflammation and dermatitis. | Data for similar compounds like 5-Bromo-2-fluoro-1,3-dimethylbenzene consistently shows 100% of notifications including this hazard.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage if not promptly addressed. | 100% of notifications for 5-Bromo-2-fluoro-1,3-dimethylbenzene report this classification.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort. Work should be conducted in well-ventilated areas. | A high percentage (87.5%) of notifications for the dimethylbenzene analog indicate respiratory irritation.[3] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects (Anticipated) | Brominated aromatic compounds are often persistent in the environment and can bioaccumulate, posing a significant risk to aquatic ecosystems.[4] | This is a common characteristic of similar halogenated benzenes.[4] |
Part 2: Disposal Workflow and Decision Logic
The proper disposal of any laboratory chemical is a systematic process. The following workflow ensures that all safety and regulatory considerations are met from the point of generation to the final hand-off for disposal.
Caption: Decision workflow for hazardous chemical disposal.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the detailed, actionable steps required for the safe disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Gloves: Nitrile gloves are mandatory. If contamination occurs, change them immediately.
-
Eye Protection: Chemical safety goggles are required.[5]
-
Lab Coat: A long-sleeved laboratory coat must be worn to prevent skin contact.
Step 2: Waste Collection and Containment
-
Primary Container: Collect all waste, including rinsate and contaminated disposables (e.g., pipette tips, absorbent pads), in a designated, chemically compatible container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Incompatible Materials: This compound may be incompatible with strong oxidizing agents and strong acids.[6] Ensure waste streams are strictly segregated to prevent hazardous reactions.[7]
-
Container Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear statement of the inferred hazards: "Causes skin and serious eye irritation. May cause respiratory irritation. Potential environmental hazard."
-
The accumulation start date.
-
Step 3: In-Lab Accumulation (Satellite Accumulation Area)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[8]
-
Container Management: The container must remain closed at all times except when adding waste.[9]
Step 4: Spill and Decontamination Procedures
-
Spill Management: In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[10]
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable detergent solution, followed by water.[11] All cleaning materials must be disposed of as hazardous waste.
-
-
Equipment Decontamination: Glassware and equipment contaminated with the compound must be thoroughly decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste. Follow with a standard wash using soap and water.
Step 5: Transfer and Final Disposal
-
Regulatory Framework: The entire process is governed by the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste.[12][13][14]
-
Handover: Once the waste container is full or the institutional time limit for satellite accumulation is reached, it must be transferred to your facility's central waste accumulation area.
-
Final Disposal: The disposal of the consolidated waste must be carried out by a licensed hazardous waste disposal company.[4][6] This entity will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[12] Never dispose of this chemical down the drain or in regular trash.[10]
By adhering to this comprehensive, procedurally-driven guide, laboratory professionals can manage and dispose of this compound with the highest degree of safety, integrity, and regulatory compliance, building a foundation of trust in our laboratory's operational excellence.
References
-
5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem. National Center for Biotechnology Information. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration. [Link]
-
Benzene - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]
-
Chemical Process SOP Example. University of Washington. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
5-Bromo-1,3-difluoro-2-methylbenzene | CAS#:179617-08-4 | Chemsrc. Chemsrc. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
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RCRA Regulations Explained. National Environmental Trainers. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - Oakwood Chemical. Oakwood Chemical. [Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. epa.gov [epa.gov]
- 10. carlroth.com [carlroth.com]
- 11. uwyo.edu [uwyo.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
